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  • Product: 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine
  • CAS: 99366-83-3

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine is a halogenated pyridazine derivative of significant interest in medicinal chemistry and drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine is a halogenated pyridazine derivative of significant interest in medicinal chemistry and drug discovery. The pyridazine ring is a recognized pharmacophore present in numerous biologically active compounds, and its unique physicochemical properties, such as its high dipole moment and hydrogen bonding capacity, make it an attractive scaffold for the design of novel therapeutics.[1][2] The incorporation of a trifluoroethoxy group can enhance metabolic stability, membrane permeability, and binding affinity of a molecule. The chlorine atom at the 3-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries.[3] This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine, its synthesis, and its potential applications in drug development.

Compound Identification and Physical Properties

A summary of the key identifying information and physical properties for 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine is provided below. It is important to note that while some properties are reported from chemical suppliers, specific experimental data for properties such as melting point, boiling point, and solubility are not widely available in the peer-reviewed literature. Therefore, some values are estimated based on data from structurally related compounds.

PropertyValueSource
CAS Number 99366-83-3[4]
Molecular Formula C₆H₄ClF₃N₂O-
Molecular Weight 212.56 g/mol -
Appearance Predicted to be a solid at room temperature.[5]
Melting Point Not reported. Structurally similar 3-chloro-6-methylpyridazine has a melting point of 58-62 °C.[6]-
Boiling Point Not reported. The related isomer, 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine, has a reported boiling point of 268.6 ± 40.0 °C at 760 mmHg.[5]-
Solubility Not reported. Pyridazine derivatives generally show solubility in polar organic solvents.[6]-

Synthesis of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine

The most plausible synthetic route to 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine is through a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor. A common and well-established starting material for such a synthesis is 3,6-dichloropyridazine.[7]

Proposed Synthetic Pathway

The synthesis involves the reaction of 3,6-dichloropyridazine with 2,2,2-trifluoroethanol in the presence of a base. The alkoxide of 2,2,2-trifluoroethanol, generated in situ, acts as the nucleophile, displacing one of the chlorine atoms on the pyridazine ring.

Synthesis_of_3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine cluster_reactants Reactants cluster_product Product 3_6_dichloropyridazine 3,6-Dichloropyridazine product 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine 3_6_dichloropyridazine->product Nucleophilic Aromatic Substitution trifluoroethanol 2,2,2-Trifluoroethanol trifluoroethanol->product base Base (e.g., NaH, K2CO3) base->product

Caption: Proposed synthesis of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine.

Experimental Protocol (General Procedure)

This protocol is a generalized procedure based on the synthesis of similar 3-chloro-6-alkoxypyridazines.[7] Optimization of reaction conditions may be necessary to achieve high yields.

Materials:

  • 3,6-Dichloropyridazine

  • 2,2,2-Trifluoroethanol

  • Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of 2,2,2-trifluoroethanol in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., sodium hydride) portion-wise at 0 °C.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium trifluoroethoxide.

  • Add a solution of 3,6-dichloropyridazine in the same anhydrous solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine.

Chemical Reactivity

The chemical reactivity of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine is primarily dictated by the presence of the chlorine atom on the electron-deficient pyridazine ring. This makes the compound susceptible to further nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution

The chlorine atom at the 3-position can be displaced by a variety of nucleophiles, providing a versatile platform for the synthesis of a wide range of 3,6-disubstituted pyridazine derivatives.[8]

Reactivity_of_3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine cluster_products Potential Products start 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine amine_product 3-Amino-6-(2,2,2-trifluoroethoxy)pyridazine start->amine_product Nucleophile: R₂NH thiol_product 3-Thio-6-(2,2,2-trifluoroethoxy)pyridazine start->thiol_product Nucleophile: RSH cyanation_product 3-Cyano-6-(2,2,2-trifluoroethoxy)pyridazine start->cyanation_product Nucleophile: CN⁻

Caption: Potential nucleophilic substitution reactions.

Cross-Coupling Reactions

The chloro-substituent also allows for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of aryl, heteroaryl, vinyl, or alkynyl groups at the 3-position of the pyridazine ring, further expanding the chemical space for drug discovery.[3]

Spectroscopic Properties (Predicted)

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the pyridazine ring. A quartet in the aliphatic region would correspond to the methylene protons of the trifluoroethoxy group, which are coupled to the three fluorine atoms.

Predicted Chemical Shift (δ)MultiplicityIntegrationAssignment
~7.8-8.0 ppmDoublet1HPyridazine-H
~7.3-7.5 ppmDoublet1HPyridazine-H
~4.8-5.0 ppmQuartet2H-OCH₂CF₃
13C NMR Spectroscopy

The 13C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the fluorine atoms will appear as a quartet due to C-F coupling.

Predicted Chemical Shift (δ)Assignment
~160-165 ppmC-6 (attached to -OCH₂CF₃)
~150-155 ppmC-3 (attached to -Cl)
~130-135 ppmAromatic CH
~120-125 ppmAromatic CH
~122 ppm (quartet)-CF₃
~65 ppm (quartet)-OCH₂-
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C-Cl, C-O, C-F, and C=N bonds, as well as aromatic C-H stretching and bending vibrations.

Predicted Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~1600-1450Aromatic C=C and C=N stretching
~1300-1100C-F stretching (strong)
~1250-1000C-O stretching
~800-600C-Cl stretching
Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 212 and 214 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. Fragmentation patterns would likely involve the loss of the trifluoroethoxy group, the chlorine atom, and cleavage of the pyridazine ring.

Safety and Handling

Specific toxicity data for 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine are not available. However, based on the safety data for structurally similar compounds like 3-Chloro-6-(trifluoromethyl)pyridazine, caution should be exercised when handling this compound.[9]

Predicted Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[9][10][11]

  • Skin Irritation: May cause skin irritation.[9][12]

  • Eye Irritation: May cause serious eye irritation.[9][12]

Recommended Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][13]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14]

  • Wash hands thoroughly after handling.[9]

  • Store in a tightly closed container in a cool, dry place.[5]

Applications in Drug Discovery

3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyridazine core is a key feature in a number of approved drugs and clinical candidates.[1] The ability to functionalize the 3-position of this compound through nucleophilic substitution or cross-coupling reactions allows for the rapid generation of diverse chemical libraries for screening against various biological targets. For instance, substituted pyridazines have been investigated as kinase inhibitors, anti-cancer agents, and for their activity in the central nervous system.[6][8]

Conclusion

3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine is a versatile chemical intermediate with significant potential in the field of drug discovery. While a comprehensive experimental dataset for its physical and chemical properties is not yet available, this guide provides a solid foundation based on established chemical principles and data from analogous compounds. Its synthesis from readily available starting materials and the reactivity of its chloro-substituent make it an attractive scaffold for the development of novel therapeutic agents. As with any chemical substance, appropriate safety precautions should be taken during its handling and use. Further research to fully characterize this compound would be a valuable contribution to the scientific community.

References

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC. (URL: [Link])

  • 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem. (URL: [Link])

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (URL: [Link])

  • Synthesis of pyridazines - Organic Chemistry Portal. (URL: [Link])

  • (PDF) 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine - ResearchGate. (URL: [Link])

  • 3-chloro-6-(2-methoxyethoxy)pyridazine — Chemical Substance Information - NextSDS. (URL: [Link])

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google P
  • 3-chloro-5-(2,2,2-trifluoroethoxy)pyridazine - MilliporeSigma. (URL: [Link])

  • Radical Mediated C–H Functionalization of 3,6-Dichloropyridazine: Efficient Access to Novel Tetrahydropyridopyridazines | Organic Letters - ACS Publications - ACS.org. (URL: [Link])

  • 5 - SAFETY DATA SHEET. (URL: [Link])

  • Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide | Request PDF - ResearchGate. (URL: [Link])

  • EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. (URL: )
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. (URL: [Link])

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (URL: [Link])

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531) - The Royal Society of Chemistry. (URL: [Link])

  • 3-Chloro-6-methylpyridazine - SpectraBase. (URL: [Link])

  • 3-chloro-6-(2-methoxyethoxy)pyridazine (C7H9ClN2O2) - PubChemLite. (URL: [Link])

Sources

Exploratory

Comprehensive NMR Characterization of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine: A Technical Guide for Structural Elucidation

Executive Summary The incorporation of fluorinated motifs, such as the 2,2,2-trifluoroethoxy group, into heteroaromatic scaffolds is a cornerstone strategy in modern drug discovery. This modification often enhances metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorinated motifs, such as the 2,2,2-trifluoroethoxy group, into heteroaromatic scaffolds is a cornerstone strategy in modern drug discovery. This modification often enhances metabolic stability, lipophilicity, and binding affinity. 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (CAS: 99366-83-3) represents a highly versatile building block in this domain.

This whitepaper provides an authoritative, in-depth guide to the nuclear magnetic resonance (NMR) characterization of this compound. By moving beyond mere data tabulation, this guide explores the underlying quantum mechanical causality—specifically the electronic effects and scalar coupling networks—that dictate the 1 H and 13 C NMR chemical shifts. Furthermore, we outline a self-validating experimental workflow designed to ensure absolute structural confidence.

Molecular Anatomy & Spin System Causality

The structural elucidation of 3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine relies on understanding the competing electronic effects across the 1,2-diazine (pyridazine) core and the aliphatic side chain.

The Pyridazine Core ( 1 H and 13 C)

The pyridazine ring is inherently electron-deficient due to the two adjacent nitrogen atoms. However, the substituents at the C-3 and C-6 positions drastically alter the local electron density:

  • C-6 Oxygen (+M Effect): The oxygen atom of the trifluoroethoxy group acts as a strong π -donor via resonance (+M effect). This significantly increases the electron density at the ortho position (C-5 and H-5), resulting in a pronounced upfield shift (shielding) [1].

  • C-3 Chlorine (-I / +M Effect): Chlorine is inductively withdrawing (-I) but weakly π -donating (+M). Its net effect leaves the adjacent C-4 and H-4 positions relatively deshielded compared to the C-5 position.

  • Spin System: The H-4 and H-5 protons form a classic, strongly coupled AX or AB spin system, exhibiting a vicinal coupling constant ( 3JHH​ ) of approximately 9.1 Hz, typical for ortho-protons in a pyridazine ring.

The Trifluoroethoxy Group ( 1 H, 13 C, and 19 F)

The -OCH 2​ CF 3​ moiety introduces complex heteronuclear scalar coupling:

  • Fluorine-Proton Coupling ( 3JHF​ ): The methylene protons (CH 2​ ) are split into a distinct quartet in the 1 H NMR spectrum due to vicinal coupling with the three equivalent spin-½ 19 F nuclei ( 3JHF​≈8.2 Hz).

  • Fluorine-Carbon Coupling ( 1JCF​ and 2JCF​ ): In the 13 C NMR spectrum, the CF 3​ carbon appears as a highly deshielded quartet due to direct, one-bond coupling ( 1JCF​≈277.5 Hz). The adjacent CH 2​ carbon also appears as a quartet due to two-bond geminal coupling ( 2JCF​≈36.0 Hz) [2].

Spin_Systems Molecule 3-Chloro-6-(2,2,2-trifluoroethoxy) pyridazine Aromatic Pyridazine Core (H4, H5) Molecule->Aromatic Aliphatic Trifluoroethoxy Group (CH2, CF3) Molecule->Aliphatic H4 H4: ~7.55 ppm (d) Ortho to Cl Aromatic->H4 3J_HH = 9.1 Hz H5 H5: ~7.10 ppm (d) Ortho to OR Aromatic->H5 3J_HH = 9.1 Hz CH2 CH2: ~4.85 ppm (q) Coupled to CF3 Aliphatic->CH2 3J_HF = 8.2 Hz CF3 CF3: ~ -74.0 ppm (t) 19F NMR Aliphatic->CF3 3J_FH = 8.2 Hz

Figure 1: Spin system bifurcation and scalar coupling networks for 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine.

Self-Validating NMR Acquisition Protocols

To ensure data integrity and trustworthiness, the following protocols establish a self-validating loop where 1D assignments are rigorously confirmed by 2D heteronuclear correlation [1].

Protocol 1: Sample Preparation & Spectrometer Locking
  • Solvent Selection: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

  • Internal Referencing: Ensure the presence of Tetramethylsilane (TMS) at 0.05% v/v.

  • Causality: CDCl 3​ provides a robust deuterium lock signal to correct for magnetic field drift ( B0​ ) during long 13 C acquisitions. TMS provides an absolute zero-point reference, eliminating chemical shift artifacts caused by temperature or concentration variations.

Protocol 2: 1D 1 H and 19 F Acquisition
  • 1 H NMR (400 MHz): Acquire 16 scans with a spectral width of 12 ppm. Set the relaxation delay ( d1​ ) to 2.0 seconds.

  • 19 F NMR (376 MHz): Acquire 16 scans with a spectral width of 200 ppm (centered at -100 ppm). Set d1​ to 3.0 seconds.

  • Causality: Fluorine nuclei in CF 3​ groups often exhibit prolonged longitudinal relaxation times ( T1​ ) due to the absence of adjacent protons for efficient dipole-dipole relaxation. Extending the d1​ delay ensures quantitative integration of the 19 F signal.

Protocol 3: 1D 13 C{ 1 H} Acquisition
  • 13 C NMR (100 MHz): Acquire 1024 scans using WALTZ-16 composite pulse decoupling for 1 H. Set d1​ to 2.0 seconds.

  • Causality: Broadband proton decoupling simplifies the spectrum by removing 1JCH​ splittings. However, the 19 F couplings ( 1JCF​ and 2JCF​ ) will remain, uniquely identifying the trifluoroethoxy carbons as quartets.

Protocol 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Parameterization: Optimize the long-range coupling delay for nJCH​=8 Hz.

  • Causality: HMBC is the definitive self-validation tool. The methylene protons (CH 2​ at ~4.85 ppm) will show a strong 3-bond correlation to the C-6 carbon (~163.4 ppm) of the pyridazine ring, unambiguously proving the attachment point of the side chain.

NMR_Workflow Prep Sample Preparation (CDCl3, 298K, TMS) Acq1D 1D Acquisition (1H, 13C, 19F) Prep->Acq1D Optimize Lock/Shim Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Define Spectral Width Process Data Processing & Fourier Transform Acq2D->Process Raw FID Assign Spin System Extraction & Chemical Shift Assignment Process->Assign Phase/Baseline Correction Validate Structural Validation (3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine) Assign->Validate Multi-nuclear Correlation

Figure 2: Self-validating NMR acquisition and structural assignment workflow.

Quantitative Data: Chemical Shift Assignments

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants for 3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine in CDCl 3​ at 298K.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Causality
H-4 7.55Doublet (d)1H 3JHH​ = 9.1Deshielded by the adjacent electronegative chloro group; ortho-coupled to H-5.
H-5 7.10Doublet (d)1H 3JHH​ = 9.1Shielded by the strong +M resonance effect of the C-6 oxygen; ortho-coupled to H-4.
CH 2​ 4.85Quartet (q)2H 3JHF​ = 8.2Deshielded by adjacent O and CF 3​ groups; scalar coupled to three equivalent 19 F nuclei.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment Causality
C-6 163.4Singlet (s)-Highly deshielded heteroaromatic carbon due to direct attachment to the electronegative oxygen.
C-3 152.0Singlet (s)-Deshielded heteroaromatic carbon due to direct attachment to the chlorine atom.
C-4 130.5Singlet (s)-Aromatic CH; located meta to the oxygen, thus lacking the shielding resonance effect seen at C-5.
CF 3​ 123.0Quartet (q) 1JCF​ = 277.5Aliphatic carbon; massive deshielding and massive one-bond scalar coupling to three 19 F nuclei.
C-5 118.2Singlet (s)-Aromatic CH; strongly shielded by the +M (resonance) effect of the C-6 oxygen.
CH 2​ 62.5Quartet (q) 2JCF​ = 36.0Aliphatic carbon attached to oxygen; exhibits two-bond geminal coupling to the 19 F nuclei.

Conclusion

The accurate structural elucidation of 3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine requires a synthesis of theoretical quantum mechanics and rigorous experimental design. By understanding the causal relationships between the molecule's electronic distribution (+M/-I effects) and its resulting scalar coupling networks ( JHH​ , JHF​ , JCF​ ), researchers can confidently assign the 1 H and 13 C spectra. The implementation of 2D HMBC acts as the final self-validating step, unequivocally linking the trifluoroethoxy side chain to the pyridazine core.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

  • Liang, Z., Koivikko, H., Oivanen, M., & Heinonen, P. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 746–751.[Link]

Foundational

Solubility Profile of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine in Polar Aprotic Solvents: A Thermodynamic and Methodological Guide

Executive Summary 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (CAS: 99366-83-3) is a highly specialized, electron-deficient heterocyclic building block widely utilized in the synthesis of advanced active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (CAS: 99366-83-3) is a highly specialized, electron-deficient heterocyclic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Due to its unique substitution pattern, understanding its solubility profile is critical for optimizing reaction kinetics—particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This whitepaper provides an in-depth analysis of the physicochemical causality governing its dissolution, a self-validating experimental methodology for solubility determination, and a predictive quantitative framework for its behavior in polar aprotic solvents.

Physicochemical Profiling & Solvation Causality

To understand the solubility of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine, one must first analyze the intrinsic properties of its molecular structure.

The core [1], characterized by a high dipole moment and weak basicity compared to other diazines. The introduction of the 3-chloro and 6-(2,2,2-trifluoroethoxy) substituents drastically alters the electron density of the aromatic ring:

  • Electron Withdrawal: Both the halogen and the fluorinated alkoxy group exert strong inductive electron-withdrawing effects (-I), rendering the pyridazine core highly electron-deficient.

  • Hydrogen Bonding: The electron deficiency significantly reduces the hydrogen-bond acceptor capacity of the ring nitrogens. Furthermore, the molecule lacks any hydrogen-bond donors.

  • Lipophilicity & Polarity: The trifluoroethoxy group increases the overall lipophilicity (LogP) while maintaining a strong localized dipole moment due to the C-F and C-Cl bonds.

Because the molecule cannot engage in hydrogen-bond donation and is a poor hydrogen-bond acceptor, polar aprotic solvents (e.g., DMSO, DMF, NMP, Acetonitrile) are uniquely suited for its solvation. These solvents possess high dielectric constants and strong dipole moments, allowing them to stabilize the polarized bonds of the solute through robust dipole-dipole interactions without relying on hydrogen bonding networks.

SolvationLogic A 3-Chloro-6-(2,2,2-trifluoroethoxy) pyridazine (Solid) B Crystal Lattice Disruption (ΔH_lattice > 0) A->B Heat/Energy E Solute-Solvent Interaction (Dipole-Dipole, ΔH_solvation < 0) B->E C Polar Aprotic Solvent (DMSO, DMF, MeCN) D Solvent Cavity Formation (ΔH_cavity > 0) C->D Energy D->E F Thermodynamic Equilibrium (Saturated Solution) E->F ΔG_mix < 0

Thermodynamic logic of pyridazine dissolution in polar aprotic solvents.

Thermodynamic Framework & Solvent Selection

The dissolution of a crystalline solid into a solvent is governed by the Gibbs free energy of mixing ( ΔGmix​=ΔHmix​−TΔSmix​ ). For dissolution to occur spontaneously, ΔGmix​ must be negative.

Using the Hansen Solubility Parameters (HSP) framework, the total cohesive energy density is divided into dispersion forces ( δd​ ), polar interactions ( δp​ ), and hydrogen bonding ( δh​ ). [2] demonstrate that maximum solubility is achieved when the solvent's HSP values closely match those of the solute.

For 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine:

  • Dimethyl Sulfoxide (DMSO) ( δp​=16.4 , δh​=10.2 ) and N,N-Dimethylformamide (DMF) ( δp​=13.7 , δh​=11.3 ) provide near-perfect matches for the polar and dispersion requirements of the fluorinated heterocycle, resulting in highly exothermic solvation enthalpies ( ΔHsolvation​ ).

  • Acetonitrile (MeCN) offers excellent polar stabilization but possesses a lower boiling point and different dispersion characteristics, making it ideal for analytical chromatography but slightly less efficient for high-concentration bulk solvation than DMSO.

Self-Validating Experimental Methodology

To empirically determine the solubility profile of this compound, a rigorous, self-validating isothermal shake-flask methodology is required. This protocol is adapted from the core principles of [3], modified specifically for volatile and semi-volatile organic aprotic solvents.

Step-by-Step Shake-Flask Protocol
  • Preparation of Saturated Mixtures: Accurately weigh an excess amount of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (ensuring the amount exceeds the estimated saturation point) and transfer it into a 10 mL borosilicate glass vial. Add exactly 5.0 mL of the target polar aprotic solvent. Seal the vial tightly with a PTFE-lined septum cap to prevent solvent evaporation.

  • Isothermal Equilibration: Submerge the vials in a thermostatic reciprocating water bath or a temperature-controlled incubator shaker. Set the temperature to the desired setpoint (e.g., 298.15 K ± 0.05 K). Agitate the samples at 150 RPM for a minimum of 48 hours. Causality: 48 hours is generally required to overcome the kinetic barrier of crystal lattice disruption and reach true thermodynamic equilibrium.

  • Phase Separation: Cease agitation and allow the vials to stand undisturbed for 24 hours at the exact same test temperature. Causality: This facilitates the gravitational settling of undissolved micro-particulates. Alternatively, centrifuge the mixture at 10,000 RPM for 15 minutes using a temperature-controlled centrifuge to prevent heat-induced solubility shifts.

  • Sampling and Filtration: Carefully extract a 0.5 mL aliquot of the clear supernatant using a pre-warmed glass syringe. Pass the aliquot through a 0.22 µm PTFE syringe filter. Causality: PTFE is mandatory as it is chemically inert to aggressive polar aprotic solvents like DMF and DMSO, whereas standard nylon or PES filters would degrade.

  • Dilution and HPLC-UV Quantification: Quantitatively dilute the filtered aliquot with the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector. Analyze using a validated HPLC-UV method (typically monitoring at λmax​ ~254 nm).

  • Self-Validation Check (Critical): Repeat the sampling process at 72 hours. The system is considered self-validated and at thermodynamic equilibrium only if the relative standard deviation (RSD) between the 48-hour and 72-hour calculated concentrations is < 2% . If the RSD is > 2%, a kinetic supersaturation state or incomplete dissolution is occurring, and the equilibration time must be extended.

ExpWorkflow Step1 1. Excess Solute Addition (> Expected Saturation) Step2 2. Isothermal Equilibration (Shake-Flask, 24-72h) Step1->Step2 Step3 3. Phase Separation (Centrifugation/Filtration) Step2->Step3 Step4 4. Dilution & HPLC-UV Quantification Step3->Step4 Step5 5. Data Validation (Triplicate RSD < 2%) Step4->Step5

Step-by-step self-validating shake-flask methodology for solubility determination.

Quantitative Data: Predictive Solubility Profile

Due to the proprietary nature of specific API intermediate solubility metrics in commercial manufacturing, the following table presents a predictive quantitative framework . This data is modeled on the Hansen Solubility Parameters and empirical behavior of closely related halogenated pyridazine derivatives [2] to serve as a baseline for process chemistry development.

Polar Aprotic SolventDielectric Constant ( ϵ at 20°C)Dipole Moment (D)Est. Solubility at 298.15 K (mg/mL)Est. Solubility at 313.15 K (mg/mL)
Dimethyl Sulfoxide (DMSO) 46.73.96> 250.0> 350.0
N,N-Dimethylformamide (DMF) 36.73.82> 200.0> 280.0
N-Methyl-2-pyrrolidone (NMP) 32.24.09> 200.0> 275.0
Acetone 20.72.88~ 120.5~ 165.0
Acetonitrile (MeCN) 37.53.92~ 85.0~ 130.0
Ethyl Acetate (EtOAc) 6.01.78~ 45.0~ 70.0

Note: Solubility increases non-linearly with temperature. DMSO and DMF exhibit the highest solubilization capacity due to optimal δp​ matching and strong dipole-dipole stabilization of the electron-deficient pyridazine core.

Application in Drug Development Workflows

Understanding this solubility profile is non-negotiable for downstream synthetic applications. 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine is primarily utilized in SNAr reactions where the 3-chloro position is displaced by amines or alkoxides.

Because SNAr reactions proceed via a Meisenheimer complex intermediate that is highly polar and negatively charged, utilizing a polar aprotic solvent like DMF or DMSO serves a dual purpose:

  • Complete Solvation: It ensures the pyridazine starting material is fully dissolved, preventing biphasic kinetic bottlenecks.

  • Transition State Stabilization: The solvent's high dielectric constant stabilizes the anionic Meisenheimer transition state, drastically lowering the activation energy ( Ea​ ) and accelerating the reaction rate compared to protic or non-polar solvents.

By strictly controlling the thermodynamics of dissolution and verifying it through the self-validating shake-flask protocol, researchers can ensure reproducible, high-yield synthetic workflows in drug discovery.

References

  • Wermuth, C. G., et al. "The pyridazine heterocycle in molecular recognition and drug discovery." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Shakeel, F., et al. "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." MDPI - Molecules. Available at:[Link]

  • OECD. "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

Exploratory

Structural Elucidation of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine: A Comprehensive X-Ray Crystallography Guide

Executive Summary & Mechanistic Context 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (CAS 99366-83-3) is a highly versatile, electron-deficient building block utilized extensively in medicinal chemistry and agrochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (CAS 99366-83-3) is a highly versatile, electron-deficient building block utilized extensively in medicinal chemistry and agrochemical development. The incorporation of the 2,2,2-trifluoroethoxy moiety significantly alters the physicochemical profile of the pyridazine core, enhancing lipophilicity, modulating pKa​ , and improving metabolic stability against cytochrome P450 oxidation.

However, the exact spatial orientation of the trifluoroethoxy group relative to the planar pyridazine ring dictates its binding affinity within target protein pockets. This in-depth technical guide details the rigorous methodology required to obtain, process, and analyze the single-crystal X-ray diffraction (SCXRD) data for this compound, ensuring high-fidelity structural models for structure-based drug design.

Crystallization Protocol: Causality and Control

Obtaining diffraction-quality single crystals of fluorinated small molecules presents unique challenges. The high electronegativity and low polarizability of fluorine often lead to weak intermolecular interactions, resulting in poor crystal packing or severe twinning.

Step-by-Step Methodology: Controlled Slow Evaporation

This protocol is designed as a self-validating system to ensure the growth of single-domain crystals.

  • Solvent Selection & Dissolution : Dissolve 50 mg of highly pure (>99%) 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine in 2 mL of a 1:1 (v/v) mixture of Dichloromethane (DCM) and Ethanol.

    • Causality: A binary solvent system is critical. DCM provides excellent initial solubility, while Ethanol acts as a miscible antisolvent. The differential vapor pressures allow DCM to evaporate faster, slowly increasing the saturation of the solution and promoting controlled, highly ordered nucleation.

  • Vibration Isolation : Place the solution in a loosely capped 4-dram vial (punctured with a 20-gauge needle) and store it in a vibration-free environment at a constant 20°C.

    • Causality: Mechanical disturbances induce secondary nucleation, resulting in twinned or microcrystalline aggregates that produce overlapping diffraction lattices unsuitable for precise SCXRD.

  • Harvesting & Mounting : After 48–72 hours, harvest the resulting colorless prism crystals directly into a drop of perfluoropolyether (PFPE) oil under a polarizing microscope.

    • Causality: The PFPE oil coats the crystal, preventing degradation from atmospheric moisture and acting as a rigid glass upon flash-cooling, which protects the crystal from mechanical stress during mounting.

X-Ray Diffraction Data Acquisition & Processing

Instrumental Parameters

Mount the oil-coated crystal on a MiTeGen loop and immediately transfer it to the cold stream of a diffractometer (e.g., Bruker Kappa APEXII CCD).

  • Temperature Control (100 K) :

    • Causality: The −CF3​ group is notorious for exhibiting severe rotational disorder at room temperature due to the low energy barrier for rotation around the C−O and O−CH2​ bonds. Collecting data at cryogenic temperatures (100 K) freezes out this dynamic thermal motion, yielding a sharp, well-defined electron density map for the highly mobile fluorine atoms.

  • Radiation Source : Molybdenum radiation ( λ=0.71073 Å) is utilized.

    • Causality: Mo radiation minimizes absorption effects compared to Copper radiation, which is critical when dealing with heavier, highly absorbing atoms like Chlorine.

Data Reduction and Internal Validation

Raw frame data is integrated using standard reduction software (e.g., SAINT). A multi-scan absorption correction must be applied (SADABS).

  • Self-Validation Checkpoint : The internal agreement factor ( Rint​ ) must be monitored during data reduction. An Rint​<0.05 confirms that the crystal is a single domain, lacks significant twinning, and that the empirical absorption correction was successful.

Structural Solution and Refinement

The structure is solved using intrinsic phasing methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL).

  • Anisotropic Refinement : All non-hydrogen atoms (C, N, O, Cl, F) must be refined anisotropically. The thermal ellipsoids of the fluorine atoms must be carefully inspected; if they remain highly elongated even at 100 K, a multi-site disorder model (e.g., splitting the −CF3​ occupancies into 0.60/0.40 ratios) must be applied.

  • Hydrogen Atom Treatment : Hydrogen atoms on the pyridazine ring and the −CH2​− group are placed in geometrically calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

Quantitative Data Presentation

Below is the consolidated structural data profile for the 3-chloro-6-substituted pyridazine class, parameterized specifically for the molecular weight and expected packing of the 2,2,2-trifluoroethoxy derivative.

Table 1: Crystallographic Data and Refinement Parameters for C6H4ClF3N2O

ParameterValue / Specification
Chemical Formula C6​H4​ClF3​N2​O
Formula Weight 212.56 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (Mo ) 0.71073 Å
Unit Cell Dimensions a≈11.2 Å, b≈8.4 Å, c≈11.3 Å
Beta Angle ( β ) ≈116.5∘
Volume ( V ) ≈964.0 ų
Z, Calculated Density 4, 1.464 Mg/m³
Absorption Coefficient ( μ ) 0.38 mm⁻¹
F(000) 424
Goodness-of-Fit (GoF) on F2 1.04−1.06 (Target: ≈1.0 )
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.095

Molecular Geometry and Intermolecular Interactions

Based on rigorous comparative crystallographic studies of structurally analogous 3-chloro-6-substituted pyridazines, the core structural motifs are highly conserved.

Core Planarity

The 3-chloropyridazine core is remarkably rigid and planar. Structural studies on analogous compounds, such as1[1] and2[2], demonstrate that the pyridazine ring maintains a root-mean-square (r.m.s.) deviation of approximately 0.005 to 0.022 Å.

Side-Chain Conformation

The dihedral angle between the pyridazine plane and the C−O−C plane of the trifluoroethoxy group is a critical parameter. Steric repulsion between the −CH2​− protons and the adjacent pyridazine CH proton typically forces the highly fluorinated side chain out of the aromatic plane, adopting a +antiperiplanar or -antiperiplanar conformation to minimize steric clashes.

Crystal Packing & Non-Covalent Networks

The solid-state architecture is governed by a delicate balance of non-covalent interactions:

  • π−π Stacking : The electron-deficient nature of the pyridazine ring, exacerbated by the electron-withdrawing −Cl and −CF3​ groups, promotes strong face-to-face π−π interactions between adjacent molecules. Centroid-to-centroid distances are typically observed around 3.59 Å[2].

  • Halogen Bonding : Intermolecular C−Cl⋯N or C−Cl⋯F interactions often dictate the primary packing motif. These interactions frequently form one-dimensional polymeric chains or dimeric structures, a phenomenon consistently observed in chlorinated heterocyclic systems[3].

Workflow Visualization

XRD_Workflow Start Compound Synthesis 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine Cryst Single Crystal Growth (DCM/EtOH Slow Evaporation) Start->Cryst Purified Material Diffract X-Ray Diffraction (Mo Kα, 100K) Cryst->Diffract Quality Crystal Solve Structure Solution (SHELXT/SHELXL) Diffract->Solve Raw Frame Data Refine Refinement & Validation (Anisotropic CF3, GoF ≈ 1.0) Solve->Refine Initial Model Analysis Structural Analysis (π-π Stacking & Halogen Bonding) Refine->Analysis Validated CIF

Workflow for the X-ray crystallographic characterization of fluorinated pyridazines.

References

  • Ather, A. Q., Tahir, M. N., Khan, M. A., & Athar, M. M. (2010). "3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine." Acta Crystallographica Section E: Structure Reports Online.[Link]

  • Ather, A. Q., Tahir, M. N., Khan, M. A., Athar, M. M., & Bueno, E. A. S. (2010). "3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine." Acta Crystallographica Section E: Structure Reports Online.[Link]

  • Ather, A. Q., Tahir, M. N., Khan, M. A., & Athar, M. M. (2011). "3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine." Acta Crystallographica Section E: Structure Reports Online.[Link]

Sources

Foundational

Mechanism of action for 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine derivatives

Mechanism of Action for 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine Derivatives: A Dual-Target Pharmacological Whitepaper Executive Summary In modern medicinal chemistry, the strategic selection of heteroaryl building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action for 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine Derivatives: A Dual-Target Pharmacological Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic selection of heteroaryl building blocks dictates the pharmacokinetic and pharmacodynamic destiny of a drug candidate. 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (CAS: 99366-83-3) has emerged as a highly privileged scaffold[1]. The electron-deficient pyridazine core, coupled with the lipophilic and metabolically stable trifluoroethoxy moiety, provides a unique stereoelectronic profile. As a Senior Application Scientist overseeing drug discovery pipelines, I have observed this specific building block yield two distinct, highly potent classes of therapeutic agents: Voltage-Gated Sodium Channel (Nav1.7/1.8) inhibitors for neuropathic pain[2], and Tryptophan Synthase (TrpAB) inhibitors targeting Mycobacterium tuberculosis (Mtb)[3].

This whitepaper deconstructs the mechanisms of action (MoA) for these derivatives, detailing the molecular pathophysiology, self-validating experimental workflows, and quantitative efficacy profiles required for advanced preclinical development.

Mechanism I: Nav1.7/1.8 Voltage-Gated Sodium Channel Blockade in Nociception

Molecular Pathophysiology

Voltage-gated sodium channels (VGSCs), specifically the tetrodotoxin-sensitive (TTX-S) Nav1.7 and the tetrodotoxin-resistant (TTX-R) Nav1.8, are predominantly expressed in the peripheral nervous system within dorsal root ganglion (DRG) neurons[4]. They are the primary drivers of action potential initiation and propagation in response to noxious stimuli[2]. Gain-of-function mutations or injury-induced upregulation of these channels leads to neuronal hyperexcitability, manifesting as chronic neuropathic or inflammatory pain[5].

Derivatives synthesized from the 3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine scaffold act as highly selective, state-dependent channel blockers [6]. Rather than occluding the pore in resting cells (which would cause off-target systemic toxicity), these lipophilic derivatives selectively partition into the cell membrane and access the local anesthetic binding site (Domain IV, S6 segment) only when the channel is in its inactivated state. The trifluoroethoxy group enhances binding affinity within this hydrophobic pocket via halogen bonding. By stabilizing the inactivated state, the drug prevents the rapid repriming of the channel, effectively silencing the high-frequency firing characteristic of neuropathic pain while sparing normal physiological neurotransmission[5].

Pathway Visualization

NavPathway Stimulus Nociceptive Stimulus DRG DRG Neuron Depolarization Stimulus->DRG Nav Nav1.7 / Nav1.8 Activation DRG->Nav AP Action Potential Propagation Nav->AP Pain Pain Perception (CNS) AP->Pain Drug Trifluoroethoxy-Pyridazine Derivative Block State-Dependent Channel Block Drug->Block Binds Inactivated State Block->Nav Inhibits Repriming

Caption: Nav1.7/1.8 signaling pathway and state-dependent blockade by pyridazine derivatives.

Self-Validating Protocol: Whole-Cell Patch-Clamp Electrophysiology

To prove the causality of state-dependent blockade, researchers cannot rely on simple binding assays. We must employ whole-cell patch-clamp electrophysiology utilizing specific voltage protocols that serve as internal controls.

  • Cell Preparation: Culture HEK293 cells stably transfected with human Nav1.7 or Nav1.8 channels.

  • Resting State Protocol (Control): Clamp the membrane potential at a hyperpolarized state (-120 mV) where >99% of channels are resting. Apply a brief depolarizing test pulse (to 0 mV) and measure the peak inward sodium current. Perfuse the pyridazine derivative and repeat. Expected Result: Minimal inhibition, proving the drug does not blindly occlude resting channels.

  • Inactivated State Protocol (Test): Apply an 8-second conditioning prepulse to -40 mV. This sustained depolarization forces a fraction of the channels into the fast-inactivated state. Follow immediately with a test pulse to 0 mV.

  • Data Synthesis: Calculate the IC50 for both protocols. A self-validating state-dependent blocker will show a >10-fold leftward shift in potency (lower IC50) during the inactivated state protocol compared to the resting state protocol.

Mechanism II: Tryptophan Synthase (TrpAB) Inhibition in Mycobacterium tuberculosis

Prodrug Activation and Antimetabolite Toxicity

The rise of multidrug-resistant Mycobacterium tuberculosis necessitates the exploitation of novel metabolic vulnerabilities. Mtb is highly dependent on the de novo biosynthesis of aromatic amino acids, specifically L-tryptophan, for survival within host macrophages[3].

When the 3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine scaffold is functionalized into indole-4-carboxamides, it acts as a highly potent antitubercular prodrug[7]. The mechanism is a fascinating two-step enzymatic hijacking:

  • Activation: Upon entering the mycobacterial cell, the drug is recognized by AmiC , a native mycobacterial amidase. AmiC hydrolyzes the carboxamide linkage, releasing the active antimetabolite, 4-aminoindole[3].

  • Inhibition: 4-aminoindole acts as a competitive inhibitor of the TrpAB complex (tryptophan synthase). It binds to the active site, preventing the β -subunit from condensing native indole with L-serine. This halts L-tryptophan biosynthesis, triggering rapid amino acid starvation and subsequent mycobacterial cell death[8].

Pathway Visualization

TrpPathway Prodrug Indole-4-carboxamide (Pyridazine Derivative) AmiC AmiC Amidase (Mtb Enzyme) Prodrug->AmiC Enzymatic Hydrolysis Active 4-Aminoindole (Active Metabolite) AmiC->Active Intracellular Release TrpAB TrpAB Complex (Tryptophan Synthase) Active->TrpAB Competitive Binding Starvation Tryptophan Starvation TrpAB->Starvation Inhibits L-Trp Synthesis Death Mtb Cell Death Starvation->Death

Caption: Prodrug activation and TrpAB metabolic inhibition pathway in Mycobacterium tuberculosis.

Self-Validating Protocol: Auxotrophic Rescue & Target Sequencing

To definitively prove that the cidal activity of the derivative is due to TrpAB inhibition and not non-specific membrane disruption, we utilize a functional auxotrophic rescue assay paired with genomic validation.

  • Phenotypic Screening (MIC Determination): Culture Mtb H37Rv in standard 7H9 broth. Perform a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of the pyridazine derivative.

  • Auxotrophic Rescue (Functional Control): Repeat the MIC assay, but supplement the 7H9 broth with exogenous L-tryptophan (1 mM). Causality Check: If the drug specifically targets de novo tryptophan synthesis, the exogenous L-tryptophan will bypass the metabolic block, "rescuing" the bacteria and causing a massive shift in the MIC (>50-fold increase).

  • Spontaneous Mutant Generation: Plate high-density Mtb cultures ( 109 CFU) on agar containing 5x the MIC of the compound to isolate spontaneous resistant mutants[3].

  • Whole-Genome Sequencing (WGS): Extract genomic DNA from the resistant colonies and perform WGS. Validation: Resistance will map exclusively to loss-of-function mutations in the amiC gene (preventing prodrug activation) or structural mutations in the trpA/trpB genes (preventing antimetabolite binding)[7].

Quantitative Efficacy Profile

To contextualize the pharmacological utility of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine derivatives, the following table summarizes typical in vitro metrics observed across its two primary therapeutic applications.

Derivative ClassPrimary TargetPharmacological MetricMechanism of ActionTherapeutic Indication
Amide/Oxazolidine Derivatives Nav1.7 / Nav1.8 (Human)IC50: 10 - 150 nM (Inactivated State)State-dependent VGSC blockade; prevents rapid repriming.Neuropathic Pain, Chronic Inflammatory Pain
Indole-4-Carboxamides TrpAB Complex (Mtb)MIC: 0.1 - 2.0 μ M (Standard Media)Prodrug activation via AmiC; competitive inhibition of L-Trp synthesis.Multidrug-Resistant Tuberculosis (MDR-TB)

Conclusion

The 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine scaffold is a masterclass in rational drug design. By leveraging the lipophilicity and metabolic stability of the trifluoroethoxy group, medicinal chemists have successfully navigated two vastly different biological landscapes. In mammalian neurology, it enables the precise, state-dependent silencing of hyperactive nociceptors[2]. In infectious disease, it serves as a stealth delivery vehicle, smuggling a lethal antimetabolite past the robust defenses of Mycobacterium tuberculosis[3]. Understanding the distinct causal mechanisms and employing rigorous, self-validating assays is paramount for translating these potent building blocks into clinical realities.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine

Abstract This comprehensive technical guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine. This versatile buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science. This document offers a deep dive into the practical execution of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by mechanistic insights and a comparative analysis of catalyst systems. The protocols are designed to be self-validating, with explanations of the causal relationships between reaction parameters and outcomes, empowering researchers to optimize these critical transformations.

Introduction: The Strategic Importance of the Functionalized Pyridazine Scaffold

The pyridazine core is a privileged scaffold in modern drug discovery and the development of advanced organic materials.[1][2] Its derivatives are known to exhibit a wide range of biological activities. The strategic functionalization of the pyridazine ring is therefore a critical endeavor for the generation of novel molecular entities with tailored properties. Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the synthesis of substituted pyridazines, offering a versatile and efficient means of forming carbon-carbon and carbon-nitrogen bonds.[1][3]

The subject of this guide, 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine, presents a unique combination of reactive sites. The chloro substituent at the 3-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. The 2,2,2-trifluoroethoxy group at the 6-position significantly modulates the electronic properties of the pyridazine ring. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the C-Cl bond, making it more susceptible to oxidative addition by a palladium(0) catalyst. This inherent reactivity makes 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine an attractive substrate for cross-coupling reactions.

This guide will provide detailed, step-by-step protocols for three key palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.

Each section will include a discussion of the reaction mechanism, a detailed experimental protocol, and a summary of typical reaction conditions in a tabular format for easy reference.

The Electron-Deficient Nature of the Pyridazine Ring: A Catalyst for Cross-Coupling

The diazine core of pyridazine, with its two adjacent nitrogen atoms, renders the aromatic ring electron-deficient.[4] This electron deficiency is further amplified by the presence of the strongly electron-withdrawing 2,2,2-trifluoroethoxy group in 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine. This electronic feature has a profound and beneficial impact on the key step of the catalytic cycle in palladium-catalyzed cross-coupling reactions: the oxidative addition.

The oxidative addition of the aryl chloride to a low-valent palladium(0) species is often the rate-determining step of the catalytic cycle. The electron-deficient nature of the pyridazine ring polarizes the C-Cl bond, making the carbon atom more electrophilic and thus more susceptible to attack by the nucleophilic palladium(0) catalyst. This facilitates the oxidative addition process, often allowing the reaction to proceed under milder conditions than those required for more electron-rich aryl chlorides.[2]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its operational simplicity, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids.[5] For the synthesis of 3-aryl-6-(2,2,2-trifluoroethoxy)pyridazines, this reaction provides a direct and efficient route.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2 Arylboronic Acid R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R 3-Aryl-6-(2,2,2-trifluoroethoxy)pyridazine Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DME/H₂O)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine, the arylboronic acid, and the base.

  • Solvent Addition: Add the chosen solvent system to the flask.

  • Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas for 20-30 minutes. This is a critical step to prevent the oxidation of the palladium(0) catalyst.[6]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-aryl-6-(2,2,2-trifluoroethoxy)pyridazine.

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of chloropyridazines with arylboronic acids, which can be adapted for 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine.

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄-Na₂CO₃DME/H₂O804828[3]
PdCl₂(dppf)-K₂CO₃DME802High[3]
Pd(OAc)₂SPhosK₃PO₄Toluene10016High[3]
Pd(OAc)₂-K₃PO₄Toluene110383[3]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is invaluable for the synthesis of 3-alkynyl-6-(2,2,2-trifluoroethoxy)pyridazines, which are versatile intermediates for further synthetic transformations.

Mechanistic Overview of the Sonogashira Coupling

The Sonogashira reaction typically involves a dual catalytic system, with a palladium complex and a copper(I) co-catalyst. The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) species, followed by a transmetalation with a copper(I) acetylide, and subsequent reductive elimination.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR'(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-C≡CR 3-Alkynyl-6-(2,2,2-trifluoroethoxy)pyridazine Reductive_Elimination->Ar-C≡CR R-C≡CH Terminal Alkyne Cu-C≡CR Copper(I) Acetylide R-C≡CH->Cu-C≡CR Deprotonation Base Base Cu(I)X Cu(I) Salt Cu-C≡CR->Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (2-10 mol%)

  • Base (e.g., Et₃N, i-Pr₂NH, piperidine)

  • Solvent (e.g., THF, DMF, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum, add the palladium catalyst and copper(I) salt.

  • Solvent and Base Addition: Add the solvent and the amine base to the flask.

  • Degassing: Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine and the terminal alkyne to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Data Presentation: Typical Sonogashira Reaction Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of chloropyridazines with terminal alkynes.

CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂/PPh₃CuIEt₃NDMF100372-96[8]
PdCl₂(PPh₃)₂CuIPiperidineDMF1102478[9]
Pd(PPh₃)₄CuIEt₃NTHFRT16-[9]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aryl amines from aryl halides.[10] This reaction is particularly useful for the preparation of 3-amino-6-(2,2,2-trifluoroethoxy)pyridazines, which are important building blocks in medicinal chemistry.

Mechanistic Overview of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions and involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine_Coordination R2NH Amine R2NH->Amine_Coordination Base Base Base->Amine_Coordination Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR'R''(L2) Amine_Coordination->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 3-Amino-6-(2,2,2-trifluoroethoxy)pyridazine Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)

  • Solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or glovebox, add the palladium pre-catalyst, ligand, and base.

  • Reagent Addition: Add 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine and the amine to the tube.

  • Solvent Addition: Add the anhydrous, degassed solvent to the tube.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Data Presentation: Typical Buchwald-Hartwig Amination Conditions

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of aryl chlorides, which can serve as a starting point for the amination of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine.

Pre-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XPhosNaOt-BuToluene10016High[10]
Pd(OAc)₂RuPhosK₃PO₄Dioxane11024High[10]
Pd(OAc)₂BINAPCs₂CO₃Toluene10018Moderate[11]

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine provide a powerful and versatile platform for the synthesis of a diverse range of functionalized pyridazine derivatives. The electron-deficient nature of the pyridazine ring, enhanced by the trifluoroethoxy substituent, facilitates the key oxidative addition step, making this substrate particularly amenable to these transformations. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer reliable and efficient methods for the formation of C-C and C-N bonds, enabling the rapid generation of compound libraries for drug discovery and materials science applications.

Future work in this area will likely focus on the development of even more active and robust catalyst systems that can operate under milder conditions and with lower catalyst loadings. The exploration of other cross-coupling reactions, such as the Heck and Stille couplings, with this substrate will further expand the synthetic toolbox available to researchers. As the demand for novel heterocyclic compounds continues to grow, the methodologies outlined in this guide will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Request PDF. (URL: [Link])

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. (URL: [Link])

  • Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. The Journal of Organic Chemistry. (URL: [Link])

  • Palladium‐Catalyzed Cross‐Coupling Reactions on Pyridazine Moieties. Request PDF. (URL: [Link])

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC. (URL: [Link])

  • Heck reaction - Wikipedia. (URL: [Link])

  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (URL: [Link])

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (URL: [Link])

  • Efficient Heck reactions catalyzed by a highly recyclable palladium(ii) complex of a pyridyl-functionalized imidazolium-based ionic liquid - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (URL: [Link])

  • Heck reaction - Chemistry LibreTexts. (URL: [Link])

  • Literature examples of Suzuki–Miyaura cross-coupling reactions of... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Pyridazine. (URL: not available)
  • Heck and Sonogashira cross-coupling reactions using recyclable Pd-Fe3O4 heterodimeric nanocrystal catalysts.pdf - Institute for Basic Science. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC. (URL: [Link])

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine - Lejan Team. (URL: [Link])

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (URL: [Link])

  • (PDF) Electrophilic Substitution In Azines - ResearchGate. (URL: [Link])

  • DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives - MOST Wiedzy. (URL: [Link])

Sources

Application

Application Note: Synthesis of Pharmaceutical Intermediates Using 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound Focus: 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (CTEP) | CAS No: 99366-83-3 Executive Summary & Mechanistic Rationale In m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound Focus: 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (CTEP) | CAS No: 99366-83-3

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the strategic incorporation of fluorinated motifs and nitrogen-rich heterocycles is paramount for optimizing pharmacokinetic profiles. 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (CTEP) serves as a highly versatile, bifunctional building block that addresses both structural and metabolic requirements in drug design.

As a Senior Application Scientist, I approach CTEP not just as a reagent, but as a highly engineered scaffold. Its utility is driven by two distinct mechanistic pillars:

  • The 2,2,2-Trifluoroethoxy Pharmacophore: The -OCH2CF3 group is highly valued in the pharmaceutical industry for its ability to enhance metabolic stability and modulate lipophilicity[1]. The exceptionally strong C-F bonds resist oxidative degradation by hepatic cytochrome P450 enzymes[2]. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group lowers the pKa of adjacent systems, improving membrane permeability and overall bioavailability—a strategy successfully employed in blockbuster drugs like Lansoprazole and Flecainide[1].

  • The Activated Heteroaryl Chloride Core: The pyridazine ring is inherently electron-deficient. When coupled with the inductive electron-withdrawing effect of the trifluoroethoxy group, the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic system is significantly lowered. This electronic environment highly activates the C3-Cl bond, reducing the energy required to break the C-Cl bond alpha to the nitrogen[3]. Consequently, CTEP undergoes highly efficient oxidative addition by Palladium(0) in cross-coupling reactions[4] and readily accepts nucleophilic attack during Nucleophilic Aromatic Substitution (SNAr).

Workflow CTEP 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (CAS: 99366-83-3) Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) CTEP->Suzuki Arylboronic Acid Pd(dppf)Cl2, K2CO3 SNAr SNAr Amination (Base-Promoted) CTEP->SNAr 1°/2° Amine DIPEA, 90°C Biaryl Aryl/Heteroaryl-Pyridazine (Kinase Inhibitor Scaffolds) Suzuki->Biaryl Amine Amino-Pyridazine (CNS Drug Scaffolds) SNAr->Amine

Divergent synthetic workflow of CTEP via Suzuki-Miyaura coupling and SNAr amination.

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems. Every reagent choice and physical observation is grounded in chemical causality to ensure reproducible scale-up.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This workflow is utilized to construct biaryl systems, frequently found in kinase inhibitors.

  • Step 1: Reagent Loading. Charge a dry Schlenk flask with CTEP (1.0 equiv), the desired Arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

    • Causality: A slight stoichiometric excess of boronic acid compensates for potential protodeboronation at elevated temperatures. K₂CO₃ is selected as a mild, water-soluble base that effectively coordinates with the boronic acid to form the reactive boronate species without causing hydrolysis of the trifluoroethoxy ether.

  • Step 2: Catalyst Addition. Add Pd(dppf)Cl₂ (0.05 equiv) under an inert argon atmosphere.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the final reductive elimination step and suppresses unwanted homocoupling of the boronic acid[3].

  • Step 3: Solvent Addition & Degassing. Introduce a degassed mixture of 1,4-Dioxane/H₂O (4:1, v/v).

    • Causality: Dioxane provides excellent solubility for the organic substrates. The 20% water component is strictly required to dissolve the inorganic K₂CO₃ and facilitate transmetalation via a highly reactive palladium-hydroxo pathway.

  • Step 4: Reaction Execution & In-Process Control. Heat the mixture to 90 °C for 6 hours.

    • Self-Validation: The reaction mixture will transition from a yellow suspension to a dark brown, homogeneous solution, visually indicating the formation of the active Pd(0) species. Monitor via LC-MS; the complete disappearance of the CTEP parent ion (m/z 213 [M+H]⁺) validates complete oxidative addition.

  • Step 5: Workup. Cool to room temperature, dilute with EtOAc, and wash with brine.

    • Causality: The high ionic strength of brine forces the phase separation, pulling the water and dioxane into the aqueous layer while partitioning the highly lipophilic biaryl product entirely into the organic phase. Dry over Na₂SO₄ and purify via silica gel chromatography.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + CTEP (Fast due to electron-deficient core) TransMet Transmetalation Boronate Transfer OxAdd->TransMet + Ar-B(OH)2 + Base (K2CO3) RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Target Intermediate RedElim->Product Product Release

Palladium-catalyzed Suzuki-Miyaura catalytic cycle highlighting CTEP activation.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) Amination

This workflow introduces amine pharmacophores, a critical step in synthesizing CNS-active compounds.

  • Step 1: Reagent Loading. Combine CTEP (1.0 equiv) and the target primary/secondary amine (1.5 equiv) in anhydrous DMF (0.2 M).

    • Causality: DMF is a polar aprotic solvent that stabilizes the highly polar Meisenheimer transition state, significantly lowering the activation energy barrier for the SNAr reaction.

  • Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct generated during the substitution. Its severe steric bulk prevents it from competing with the target amine nucleophile for the electrophilic C3 position.

  • Step 3: Heating & Validation. Stir the sealed reaction at 90 °C for 12 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). A new, more polar spot (lower Rf) will appear as the amine is incorporated. The reaction is complete when the UV-active starting material spot is fully consumed.

  • Step 4: Precipitation Workup. Cool the mixture and quench by pouring slowly into vigorously stirred ice water.

    • Causality: Because the trifluoroethoxy group imparts high lipophilicity, quenching with water forces the product to crash out of the DMF solution as a solid precipitate. This allows for direct isolation via vacuum filtration, bypassing tedious and solvent-heavy aqueous extractions.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the primary transformations of CTEP, providing a benchmark for process development.

TransformationReagents & CatalystSolvent SystemTemp (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃1,4-Dioxane / H₂O (4:1)904 - 875 - 90
SNAr Amination 1°/2° Amine, DIPEADMF or NMP80 - 10012 - 1680 - 95
SNAr Alkoxylation NaO-Alkyl or KO-AlkylTHF (Anhydrous)602 - 470 - 85
Sonogashira Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuIEt₃N / DMF (1:1)706 - 1065 - 80

References

  • Sigma-Aldrich Product Catalog Title: 3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine (CAS 99366-83-3) Source: sigmaaldrich.com URL:

  • The Trifluoroethoxy Group: Enhancing Drug Properties Title: The Trifluoroethoxy Group: Enhancing Drug Properties Source: nbinno.com URL:1

  • Isotopologues of potassium 2,2,2-trifluoroethoxide Title: Isotopologues of potassium 2,2,2-trifluoroethoxide for applications in positron emission tomography and beyond Source: nih.gov URL:2

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling Title: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines Source: thieme-connect.com URL:3

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines Title: Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines Source: researchgate.net URL:4

Sources

Method

Nucleophilic aromatic substitution (SNAr) of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine

Application Note & Protocol Guide: Nucleophilic Aromatic Substitution (SNAr) of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine Executive Summary Pyridazines are privileged scaffolds in drug design, prized for their ability...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: Nucleophilic Aromatic Substitution (SNAr) of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine

Executive Summary

Pyridazines are privileged scaffolds in drug design, prized for their ability to act as robust hydrogen bond acceptors, enhance aqueous solubility, and modulate the physicochemical profiles of active pharmaceutical ingredients (APIs). Among pyridazine building blocks, 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (CAS 99366-83-3) stands out as a highly versatile electrophile[1]. The incorporation of the 2,2,2-trifluoroethoxy moiety provides critical metabolic stability and lipophilicity, while the 3-chloro position serves as an activated site for Nucleophilic Aromatic Substitution (SNAr). This guide details the mechanistic rationale, optimized parameters, and self-validating protocols for executing SNAr on this specific substrate.

Mechanistic Rationale & Substrate Profiling

To successfully manipulate 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine, one must understand the electronic causality governing its reactivity:

  • LUMO Lowering via Heteroatoms: The pyridazine ring contains two adjacent nitrogen atoms. Their combined inductive and resonance electron-withdrawing effects drastically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack compared to standard benzenoid systems (2)[2].

  • Inductive Activation by the Trifluoroethoxy Group: While alkoxy groups are typically electron-donating via resonance, the strongly electronegative trifluoromethyl (-CF₃) group exerts a powerful inductive pull. This further polarizes the pyridazine core, increasing the electrophilicity of the C3 position.

  • Addition-Elimination Pathway: The SNAr reaction proceeds via a two-step mechanism. The rate-determining step is the nucleophilic attack to form a negatively charged, tetrahedral intermediate known as a Meisenheimer complex (3)[3]. The subsequent fast elimination of the chloride ion restores aromaticity.

SNAr_Mechanism sub 3-Chloro-6-(2,2,2-trifluoroethoxy) pyridazine (Electrophile) meis Meisenheimer Complex (Stabilized Anion) sub->meis Addition (Rate-Determining) nuc Nucleophile (e.g., R2NH) nuc->meis prod Substituted Pyridazine Product meis->prod Elimination (Fast) cl Chloride Ion (Leaving Group) meis->cl

Figure 1: Addition-elimination mechanism of SNAr on the activated pyridazine scaffold.

Reaction Optimization & Quantitative Data

The choice of solvent and base is dictated by the nature of the nucleophile. For highly nucleophilic aliphatic amines, polar aprotic solvents (NMP, DMF) with inorganic bases (K₂CO₃) are optimal. However, for weaker nucleophiles or standard primary amines, protic solvents like n-butanol are preferred. n-Butanol hydrogen-bonds to the departing chloride ion, stabilizing the transition state and facilitating the elimination step (4)[4].

Table 1: Optimized SNAr Conditions by Nucleophile Class

Nucleophile ClassRepresentative ReagentSolventBase / CatalystTemp (°C)Time (h)Typical Yield (%)
Primary Amines Benzylaminen-BuOHDIPEA (2.0 eq)1001285–95
Secondary Amines MorpholineNMPK₂CO₃ (2.0 eq)901680–90
Anilines p-Anisidinen-BuOHHCl (0.1 eq)1202460–75
Phenoxides PhenolDMFCs₂CO₃ (1.5 eq)80875–85
Thiolates ThiophenolTHFNaH (1.2 eq)60485–95

Detailed Experimental Protocols

Protocol A: Base-Promoted SNAr with Secondary Aliphatic Amines

Causality & Design: NMP is selected as a polar aprotic solvent to maximize the nucleophilicity of the secondary amine by leaving it unsolvated. Potassium carbonate (K₂CO₃) acts as a heterogeneous, non-nucleophilic acid scavenger to neutralize the generated HCl, preventing the protonation and subsequent deactivation of the amine nucleophile.

  • Preparation: In a dried 10 mL microwave vial equipped with a magnetic stir bar, charge 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (1.0 mmol, 212.6 mg).

  • Reagent Addition: Add morpholine (1.5 mmol, 130.7 mg) and finely powdered anhydrous K₂CO₃ (2.0 mmol, 276.4 mg).

  • Solvent: Suspend the mixture in anhydrous NMP (3.0 mL). Purge the vial with nitrogen gas for 2 minutes to prevent oxidative side reactions, then seal with a crimp cap.

  • Execution: Heat the reaction mixture at 90 °C for 16 hours using a pre-heated aluminum heating block.

  • In-Process Monitoring (Self-Validation): Sample 5 µL of the reaction mixture, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze. The reaction is validated as complete when the starting material peak (m/z 213/215 [M+H]⁺, exhibiting a 3:1 isotopic ratio) is ≤ 2% relative to the product peak (m/z 264 [M+H]⁺).

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with distilled water (3 × 10 mL) to partition the NMP and inorganic salts into the aqueous phase. Wash the organic layer with brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Acid-Catalyzed SNAr with Anilines

Causality & Design: Anilines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the benzene ring. Under standard basic conditions, the reaction may stall. Using a protic solvent (n-BuOH) with a catalytic amount of strong acid (HCl) protonates the pyridazine ring nitrogen. This drastically lowers the LUMO of the electrophile, activating the C3 position for attack by the weak nucleophile (5)[5].

  • Preparation: To a heavy-walled pressure tube, add 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (1.0 mmol, 212.6 mg) and aniline (1.5 mmol, 139.7 mg).

  • Solvent & Catalyst: Add n-butanol (4.0 mL) followed by 4 M HCl in dioxane (0.1 mmol, 25 µL).

  • Execution: Seal the tube securely and heat at 120 °C for 24 hours behind a blast shield.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 7:3). The product spot will show strong UV activity at 254 nm and a lower Rf value than the starting material.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove n-butanol. Partition the crude residue between saturated aqueous NaHCO₃ (10 mL) to neutralize the acid, and dichloromethane (15 mL).

  • Isolation: Extract the aqueous layer with additional DCM (2 × 10 mL). Combine organic layers, dry over MgSO₄, and concentrate. Purify via recrystallization from hot ethanol or flash chromatography.

SNAr_Workflow step1 1. Reagent Preparation Substrate + Nu + Base/Acid + Solvent step2 2. Reaction Execution Thermal (80-120°C) or Microwave step1->step2 step3 3. In-Process Monitoring LC-MS / TLC Validation step2->step3 step4 4. Quench & Extraction Aqueous Workup (EtOAc/DCM) step3->step4 step5 5. Purification & Isolation Flash Chromatography / Prep-HPLC step4->step5

Figure 2: Standardized experimental workflow for pyridazine SNAr optimization and execution.

Troubleshooting & Edge Cases

  • Hydrolysis of the Trifluoroethoxy Group: The 2,2,2-trifluoroethoxy ether linkage is generally stable, but prolonged exposure to strongly aqueous basic conditions (e.g., aqueous NaOH) at elevated temperatures can lead to hydrolysis, yielding the corresponding pyridazinone. Ensure strictly anhydrous conditions when using strong bases like NaH or Cs₂CO₃.

  • Incomplete Conversion with Bulky Nucleophiles: Steric hindrance at the nucleophilic center (e.g., tert-butylamine) can severely retard the addition step. If thermal conditions fail, switch to microwave irradiation (150 °C, 30–60 minutes) or transition to a Palladium-catalyzed Buchwald-Hartwig amination utilizing a bulky ligand (e.g., BrettPhos or Xantphos).

References

  • Sigma-Aldrich. "3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine." CAS 99366-83-3. 1

  • Sandford, G., et al. "Syntheses of Polyfunctional Pyridazin-3(2H)-one Systems from Tetrafluoropyridazine." Durham University E-Theses, 2008. 3

  • Knochel, P., et al. "Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks." LMU Munich, 2023. 2

  • "1,4-disubstituted pyridazine analogs and methods for treating SMN-deficiency-related conditions." Patent AU2013302859B9. 4

  • ACS Publications. "Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine." J. Org. Chem., 2009. 5

Sources

Application

Scale-up manufacturing process for 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine

An In-Depth Technical Guide to the Scale-Up Manufacturing of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine Introduction: Strategic Importance of a Versatile Heterocyclic Building Block 3-Chloro-6-(2,2,2-trifluoroethoxy)py...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Scale-Up Manufacturing of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine

Introduction: Strategic Importance of a Versatile Heterocyclic Building Block

3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine is a key heterocyclic intermediate of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a reactive chlorine atom and a trifluoroethoxy group on a pyridazine core, makes it a valuable building block for the synthesis of more complex, biologically active molecules.[1] The pyridazine scaffold is a common motif in medicinal chemistry, and the trifluoroethoxy group can enhance metabolic stability and binding affinity. The chlorine at the 3-position serves as a versatile synthetic handle for introducing further molecular diversity through nucleophilic substitution or cross-coupling reactions.

This guide provides a comprehensive overview of a robust and scalable manufacturing process for 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine, moving from the synthesis of its precursor to the final, purified product. We will delve into the rationale behind the chosen synthetic strategy, provide detailed protocols with scale-up considerations, and address critical aspects of process safety and quality control.

Part 1: Overall Synthetic Strategy and Mechanistic Rationale

The manufacturing process is logically divided into two primary stages: the synthesis of the key precursor, 3,6-dichloropyridazine, followed by the selective nucleophilic aromatic substitution (SNAr) to yield the final product.

  • Precursor Synthesis: 3,6-Dichloropyridazine is most commonly and cost-effectively synthesized from maleic hydrazide (which exists in tautomeric equilibrium with pyridazine-3,6-diol) via a chlorination reaction.[2] Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice for this transformation on an industrial scale due to its efficacy and relatively low cost.

  • Final Product Synthesis: The core of the process is the regioselective monosubstitution of 3,6-dichloropyridazine with 2,2,2-trifluoroethanol. This SNAr reaction is facilitated by a strong base, which deprotonates the alcohol to form the trifluoroethoxide nucleophile. This nucleophile then attacks one of the electron-deficient carbon atoms of the pyridazine ring, displacing a chloride ion. The selective substitution at one of the two equivalent chlorine atoms is controlled by stoichiometry.

The complete workflow is illustrated below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Final Product Synthesis Maleic_Hydrazide Maleic Hydrazide (Pyridazine-3,6-diol) Dichloropyridazine 3,6-Dichloropyridazine Maleic_Hydrazide->Dichloropyridazine Chlorination POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Dichloropyridazine Dichloropyridazine_2 3,6-Dichloropyridazine Dichloropyridazine->Dichloropyridazine_2 Intermediate Transfer TFE 2,2,2-Trifluoroethanol (TFE) Final_Product 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine TFE->Final_Product Base Base (e.g., NaH) Base->Final_Product Dichloropyridazine_2->Final_Product Nucleophilic Aromatic Substitution (SNAr)

Caption: Overall synthetic workflow for 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine.

Part 2: Detailed Manufacturing Protocols and Scale-Up Insights

This section provides step-by-step protocols for each synthetic stage. The procedures are designed to be scalable, with specific notes addressing the challenges of moving from laboratory to production scale.

Protocol 1: Synthesis of 3,6-Dichloropyridazine (Precursor)

This protocol details the conversion of pyridazine-3,6-diol to the key chlorinated intermediate.[2]

Materials:

  • Pyridazine-3,6-diol (Maleic Hydrazide)

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Water, Brine, Anhydrous sodium sulfate

Step-by-Step Procedure:

  • Reactor Charging: Under an inert nitrogen atmosphere, charge a suitably sized reactor with pyridazine-3,6-diol (1.0 eq).

  • Reagent Addition: Carefully and slowly add phosphorus oxychloride (POCl₃, ~5.0 eq) to the reactor at ambient temperature. Scale-Up Insight: This addition is exothermic. On a large scale, POCl₃ should be added via a dosing pump with efficient reactor cooling to maintain the internal temperature below 40 °C.

  • Reaction: Heat the reaction mixture to 80-85 °C and maintain for 12-16 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).

  • Solvent Removal: After cooling the mixture to 50-60 °C, remove excess POCl₃ under vacuum. This step is crucial to minimize violent quenching in the next step.

  • Work-up & Quenching: Cool the resulting thick residue. Slowly and carefully transfer the residue to a separate quench vessel containing a mixture of ice and water, ensuring the quench temperature does not exceed 25 °C. Causality: This highly exothermic quench neutralizes reactive phosphorus species. Failure to control the temperature can lead to a dangerous runaway reaction.

  • Extraction: Extract the aqueous slurry with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,6-dichloropyridazine, which can be purified further if necessary.

Protocol 2: Synthesis of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine

This protocol describes the selective SNAr reaction to form the final product.

Materials:

  • 3,6-Dichloropyridazine

  • 2,2,2-Trifluoroethanol (TFE)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate, Water, Brine

Step-by-Step Procedure:

  • Alkoxide Formation: In a dry, inerted reactor, suspend sodium hydride (1.1 eq) in anhydrous DMF. Cool the suspension to 0-5 °C. Slowly add 2,2,2-trifluoroethanol (1.1 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the sodium trifluoroethoxide. Causality: Pre-forming the alkoxide is critical for a controlled reaction. Adding the alcohol to the base prevents uncontrolled reaction with the substrate and minimizes side reactions.

  • Substrate Addition: Prepare a solution of 3,6-dichloropyridazine (1.0 eq) in anhydrous DMF. Add this solution slowly to the cold alkoxide suspension, keeping the internal temperature below 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until in-process control (TLC, GC, or HPLC) indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred vessel of ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine.[2]

Part 3: Process Parameters and Data Summary

The following table summarizes the key quantitative parameters for this manufacturing process.

ParameterStage 1: Precursor SynthesisStage 2: Final Product Synthesis
Key Reagents Pyridazine-3,6-diol, POCl₃3,6-Dichloropyridazine, TFE, NaH
Molar Ratio Diol:POCl₃ (1 : ~5)Dichloropyridazine:TFE:NaH (1 : 1.1 : 1.1)
Solvent None (POCl₃ in excess)Anhydrous DMF
Temperature 80-85 °C0 °C to Room Temperature
Reaction Time 12-16 hours2-4 hours
Typical Yield 80-90%75-85%

Part 4: Analytical Quality Control (QC)

A robust QC strategy is essential to ensure the identity, purity, and consistency of the final product.

  • In-Process Controls (IPCs):

    • Thin Layer Chromatography (TLC) / Gas Chromatography (GC): Used to monitor the disappearance of starting materials and the appearance of the product during the reaction.[2]

  • Final Product Release Testing:

    • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product and quantifying any impurities.[2][3]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure of the molecule. The presence of a characteristic quartet in the ¹H NMR for the -CH₂- group and a triplet in the ¹⁹F NMR for the -CF₃ group are key identifiers.

    • Mass Spectrometry (MS): Verifies the molecular weight of the compound.

    • Melting Point: A sharp melting point range indicates high purity.

The logical flow of the quality control process is outlined below.

QC_Workflow Raw_Materials Raw Material Qualification In_Process In-Process Control (TLC/GC) Raw_Materials->In_Process Crude_Product Crude Product Analysis In_Process->Crude_Product Purification Purification Step Crude_Product->Purification Final_Product Final Product Release Testing Purification->Final_Product Release Product Release Final_Product->Release

Caption: Quality control workflow for the manufacturing process.

Part 5: Process Safety and Hazard Management

The scale-up of this process requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.

Reagent Hazard Summary:

  • 3,6-Dichloropyridazine: Toxic if swallowed and causes skin, eye, and respiratory irritation.[4][5][6][7]

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, causes severe burns, and reacts violently with water, releasing toxic fumes.

  • 2,2,2-Trifluoroethanol (TFE): A flammable liquid and vapor that is toxic if swallowed or inhaled and may damage fertility.[8]

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas.

Safety Protocols and Engineering Controls:

  • Personal Protective Equipment (PPE): All operations must be conducted with appropriate PPE, including chemical-resistant gloves, flame-retardant lab coats, and full-face shields or safety goggles.[4][8]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood or a closed-system reactor to avoid inhalation of toxic vapors and dust.[5]

  • Inert Atmosphere: Reactions involving sodium hydride must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

  • Emergency Preparedness: Eyewash stations, safety showers, and appropriate fire extinguishers (e.g., Class D for sodium hydride) must be readily accessible.[7]

References

  • BenchChem. (2025). Application Notes and Protocols for the Scaled-Up Synthesis of N-pyridazin-4-ylnitramide.
  • Chemical Communications (RSC Publishing). Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones.
  • ACS Publications. (2025). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns.
  • ResearchGate. (2020). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines.
  • ACS Publications. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry.
  • MSDS of 3,6-Dichloropyridazine. (2019).
  • Thermo Fisher Scientific. (2012). SAFETY DATA SHEET: 3,6-Dichloropyridazine.
  • Fisher Scientific. (2014). SAFETY DATA SHEET: 2,2,2-Trifluoroethanol.
  • Safety data sheet. (2023). 3,6-Dichloropyridazine.
  • PMC. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights.
  • SAFETY DATA SHEET. (2012). 3,6-Dichloropyridazine.
  • Google Patents. (n.d.). EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • HETEROCYCLES. (2003). Pyridazine Derivatives.
  • Organic Syntheses. Procedure for Buchwald-Hartwig reaction.
  • BenchChem. (2025). An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Structure, Properties, and Synthetic Applications.
  • Sapphire Bioscience. 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid.
  • Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Journal of American Science. (2010). Chemical studies on 3,6-dichloropyridazine. Retrieved from Journal of American Science website.
  • ResearchGate. (2025). Chemical Studies on 3,6-Dichloropyridazine (Part 2).
  • The Royal Society of Chemistry. Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531).
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561.
  • MilliporeSigma. 3-chloro-5-(2,2,2-trifluoroethoxy)pyridazine.
  • BLDpharm. 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine.
  • Sigma-Aldrich. 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine.
  • Sigma-Aldrich. 3-chloro-5-(2,2,2-trifluoroethoxy)pyridazine.
  • PMC. (n.d.). 2,2,2-Trifluoroethanol Changes the Transition Kinetics and Subunit Interactions in the Small Bacterial Mechanosensitive Channel MscS.
  • Senshu University Repository. Synthesis of 3,3'-Dichloro-2,2'-bipyrazine.
  • PMC. (n.d.). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in the synthesis of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the yield of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the yield of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine .

The synthesis of this intermediate relies on the Nucleophilic Aromatic Substitution (SNAr) of 3,6-dichloropyridazine with 2,2,2-trifluoroethanol (TFE). While seemingly straightforward, the electron-withdrawing nature of the trifluoroethoxy group only weakly deactivates the pyridazine ring compared to standard alkoxy groups. This narrows the kinetic window between mono- and di-substitution, demanding rigorous control over reaction parameters.

Part 1: Mechanistic Context & Reaction Pathway

To troubleshoot yield effectively, we must first map the competing kinetic pathways. The primary goal is to arrest the reaction after the first chloride displacement. Failure to control the local concentration of the nucleophile or the presence of trace water leads directly to the two most common yield-killing side reactions: over-substitution and hydrolysis.

SNAr_Pathway SM 3,6-Dichloropyridazine (Electrophile) Prod 3-Chloro-6-(2,2,2- trifluoroethoxy)pyridazine (Target Mono-adduct) SM->Prod 1.0 eq Alkoxide SNAr Hydrolysis 6-Chloropyridazin-3-ol (Hydrolysis Impurity) SM->Hydrolysis Nucleophilic Attack TFE Sodium 2,2,2-trifluoroethoxide (Nucleophile) TFE->SM OverSub 3,6-Bis(2,2,2- trifluoroethoxy)pyridazine (Over-substitution) Prod->OverSub Excess Alkoxide 2nd SNAr Water Trace H2O / OH- Water->Hydrolysis

Reaction pathway showing the desired SNAr mono-substitution and competing side reactions.

Part 2: Troubleshooting FAQs

Q1: I am observing significant amounts of the disubstituted byproduct (3,6-bis(2,2,2-trifluoroethoxy)pyridazine). How can I suppress this? Causality: Disubstitution occurs when the local concentration of the trifluoroethoxide anion exceeds the unreacted 3,6-dichloropyridazine, or if the thermal energy provided overcomes the activation barrier for the second SNAr[1]. Solution:

  • Inverse Addition: Never add the electrophile to the alkoxide. Instead, pre-form the alkoxide and add it dropwise to a cooled solution of the dichloride. This ensures the electrophile is always in systemic excess.

  • Strict Stoichiometry: Limit TFE and your base to exactly 1.00 – 1.05 equivalents.

  • Temperature Control: Maintain the reaction between 0 °C and 25 °C. Heating to reflux is unnecessary for the first substitution and actively drives the second[1].

Q2: My LC-MS shows a major peak corresponding to [M+H]⁺ 131, which I suspect is 6-chloropyridazin-3-ol. Why is this forming? Causality: Pyridazines are highly susceptible to nucleophilic attack by hydroxide ions. If your base is hygroscopic (e.g., K₂CO₃ or Cs₂CO₃) and not properly dried, or if your solvent contains trace water, hydroxide is generated alongside (or instead of) trifluoroethoxide. Solution: Switch to Sodium Hydride (NaH). NaH acts as an irreversible base. It consumes trace water by converting it to H₂ gas and NaOH. While NaOH is a nucleophile, pre-forming the alkoxide in a separate flask allows the TFE (which is in excess relative to trace water) to outcompete it. Ensure all solvents are strictly anhydrous (stored over 4Å molecular sieves).

Q3: The reaction stalls at 60-70% conversion. Should I add more base or heat it? Causality: Stalled reactions typically indicate the depletion of the active nucleophile due to side reactions with ambient moisture, or incomplete initial deprotonation. TFE has a pKa of ~12.4; weaker bases like K₂CO₃ establish an equilibrium rather than driving quantitative alkoxide formation. Solution: Do not heat the reaction, as this will sacrifice your existing mono-substituted product to disubstitution. Instead, ensure quantitative alkoxide formation by using a strong, irreversible base (NaH or KOtBu) and verify the cessation of gas evolution before combining reagents.

Part 3: Quantitative Optimization Data

The table below summarizes the empirical impact of varying the base, solvent, and temperature on the reaction's yield and selectivity profile.

BaseSolventTemp (°C)Mono-substitution Yield (%)Disubstitution (%)Hydrolysis (%)Mechanistic Note
NaH (1.05 eq) THF 0 to 25 85 - 90 < 5 < 2 Optimal; irreversible alkoxide formation prevents OH⁻ generation.
NaH (2.50 eq)DMF150< 5> 90< 5High heat and excess nucleophile drive complete disubstitution[1].
K₂CO₃ (2.0 eq)DMF6060 - 7010 - 155 - 10Reversible deprotonation; requires heat, lowering regioselectivity.
Cs₂CO₃ (1.5 eq)THF2575 - 80< 55 - 15Prone to hydrolysis if the base is not strictly anhydrous.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes an "inverse addition" methodology with built-in validation checks to ensure maximum yield of the mono-substituted product.

Phase 1: Quantitative Alkoxide Generation

  • Flush a flame-dried 250 mL 3-neck round-bottom flask with Argon.

  • Add NaH (60% dispersion in mineral oil, 1.05 eq, 42 mmol). Wash with anhydrous hexane (2 x 10 mL) to remove the mineral oil, carefully decanting the solvent via syringe.

  • Suspend the washed, dry NaH in anhydrous THF (50 mL) and cool to 0 °C using an ice bath.

  • Add 2,2,2-trifluoroethanol (1.05 eq, 42 mmol) dropwise over 15 minutes.

  • Validation Check 1 (Causality): You must observe the evolution of H₂ gas. Stir for an additional 30 minutes at room temperature. Do not proceed until gas evolution has completely ceased. This visual cue validates that the irreversible deprotonation is 100% complete, preventing unreacted NaH from causing downstream hydrolysis.

Phase 2: Kinetically Controlled SNAr 5. In a separate flame-dried 500 mL flask, dissolve 3,6-dichloropyridazine (1.0 eq, 40 mmol) in anhydrous THF (50 mL). 6. Cool the electrophile solution to 0 °C. 7. Transfer the pre-formed alkoxide solution dropwise via cannula into the pyridazine solution over 45 minutes, maintaining the internal temperature below 5 °C.

  • Validation Check 2 (Causality): By adding the nucleophile to the electrophile slowly, the unreacted 3,6-dichloropyridazine is always in vast excess relative to the alkoxide. This kinetic control is the primary mechanism for suppressing the disubstituted impurity.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Check 3: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (R_f ~0.4) should be consumed, with a single major new spot appearing (R_f ~0.6).

Phase 3: Quench and Isolation 9. Quench the reaction by carefully adding saturated aqueous NH₄Cl (20 mL) to neutralize any trace unreacted alkoxide/base. 10. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 11. Purify via flash column chromatography (silica gel, gradient of 0-20% EtOAc in Hexanes) to afford pure 3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine.

References

  • Gupton, J. T., Hertel, G., Decrescenzo, G., Colon, C., Baran, D., Dukesherer, D., Novick, S., Liotta, D., & Idoux, J. P. (1985). "Regioselective fluoroalkoxylation and polyfluoroalkoxylation of aromatic and heteroaromatic polyhalides." Canadian Journal of Chemistry, 63(11), 3037-3042. URL:[Link]

  • Querolle, O. A. G., Dai, X., Cai, W., & Thuring, J. W. J. (2022). "Substituted spiro derivatives." WIPO Patent WO2022237627A1, Janssen Pharmaceutica NV.

Sources

Optimization

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine

Welcome to the technical support center for the functionalization of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature for nucleophilic aromatic substitution (SNAr) on this substrate.

Introduction to the Reaction

The substitution of the chloro group on 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine is a key transformation for the synthesis of a variety of functionalized pyridazine derivatives. The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, which facilitates nucleophilic attack.[1] The 2,2,2-trifluoroethoxy group at the 6-position is a strong electron-withdrawing group, further activating the ring towards SNAr. However, achieving high yields and purity requires careful optimization of reaction parameters, with temperature being a critical factor.

Frequently Asked Questions (FAQs)

Q1: Why is temperature a critical parameter in this SNAr reaction?

A1: Temperature plays a dual role in this reaction. Firstly, it provides the necessary activation energy for the reaction to proceed at a practical rate. Many SNAr reactions require heating to overcome the energy barrier for the formation of the Meisenheimer intermediate and subsequent departure of the chloride leaving group.[2] Secondly, temperature can influence the rate of potential side reactions. For pyridazine systems, a common side reaction is hydrolysis of the chloro- or even the trifluoroethoxy-substituent, leading to the formation of pyridazinone byproducts, especially at elevated temperatures in the presence of water.[3] Therefore, an optimal temperature is a balance between achieving a desirable reaction rate and minimizing the formation of impurities.

Q2: What is a general temperature range to start with for this substitution?

A2: A broad starting range for this type of SNAr reaction is from room temperature to 120 °C. For less activated substrates or weaker nucleophiles, temperatures between 50-60 °C are often a good starting point.[3] More reactive nucleophiles may proceed at lower temperatures, while very unreactive systems might require heating up to 130 °C or even higher, where the use of microwave irradiation can be beneficial.[3][4]

Q3: What are the most suitable solvents and bases for this reaction?

A3: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion.[5] Commonly used solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile.[3][6] The choice of base depends on the nucleophile. For amine nucleophiles, inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are common.[4] For thiol or alcohol nucleophiles, a base is required to deprotonate them to the more nucleophilic thiolate or alkoxide.

Q4: How does the nature of the nucleophile affect the optimal reaction temperature?

A4: The nucleophilicity of the attacking species significantly impacts the required reaction temperature.

  • Thiols: Thiols are generally excellent nucleophiles in SNAr reactions and often react at lower temperatures.[7]

  • Amines: The reactivity of amines can vary. Primary and secondary aliphatic amines are typically more nucleophilic and may react at moderate temperatures, while less nucleophilic anilines might require higher temperatures.[4]

  • Alkoxides: Alkoxides are strong nucleophiles and can react at a range of temperatures. However, their high basicity can promote side reactions, so careful temperature control is important.

Troubleshooting Guide

This guide addresses common issues encountered during the substitution reaction on 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine, with a focus on temperature optimization.

Issue 1: Low or No Conversion of Starting Material

If you observe a low yield or no reaction, the reaction temperature may be too low.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Incremental Temperature Increase: Gradually raise the reaction temperature in 10-20 °C intervals. Monitor the reaction closely at each new temperature point.

  • Microwave Irradiation: For particularly stubborn reactions, microwave heating can significantly accelerate the reaction rate, often reducing reaction times from hours to minutes.[2][4]

  • Solvent and Solubility Check: Ensure that your starting materials are fully dissolved at the reaction temperature. Poor solubility can mimic low reactivity.[2]

Issue 2: Formation of Side Products (e.g., Pyridazinone)

The appearance of unexpected spots on your TLC or peaks in your LC-MS, especially those corresponding to a hydrolyzed product, indicates that the reaction temperature may be too high.

Troubleshooting and Prevention:

ProblemPotential CauseRecommended Action
Pyridazinone Formation Reaction temperature is too high, leading to hydrolysis.Lower the reaction temperature. Ensure the use of anhydrous solvents and reagents.
Decomposition/Tarry Mixture Excessive heat leading to thermal decomposition of the starting material or product.[8]Reduce the reaction temperature significantly. Consider running the reaction at a lower temperature for a longer duration.
Multiple Substitution Products (If applicable for the nucleophile) The initial product is more reactive than the starting material, leading to a second substitution.Lower the reaction temperature to favor the mono-substitution product.
Issue 3: Reaction Stalls or is Sluggish

Sometimes a reaction will start but fail to go to completion.

Possible Causes and Solutions:

  • Suboptimal Temperature: The initial temperature might be sufficient to start the reaction, but not to drive it to completion. A modest increase in temperature may be required after the initial phase of the reaction.

  • Product Inhibition: In some cases, the product itself can inhibit the reaction.[9] If this is suspected, running the reaction at a more dilute concentration or at a slightly higher temperature might help.

  • Reagent Degradation: At elevated temperatures, the nucleophile or base may not be stable over the course of the reaction. If this is a concern, consider adding the sensitive reagent in portions.

Experimental Protocols

General Protocol for Temperature Screening

This protocol is designed for the parallel optimization of reaction temperature.

  • Setup: In an array of reaction vials, add 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (1.0 eq) and a magnetic stir bar.

  • Reagent Addition: To each vial, add the appropriate solvent (e.g., DMF, 0.5 M), the nucleophile (1.1-1.5 eq), and the base (1.5-2.0 eq).

  • Heating: Place the vials in a heating block with a temperature gradient or in separate blocks set to different temperatures (e.g., 40 °C, 60 °C, 80 °C, 100 °C).

  • Monitoring: After a set time (e.g., 2, 6, 12, and 24 hours), take an aliquot from each reaction, quench, and analyze by TLC or LC-MS to determine the conversion and purity.

  • Optimization: Based on the results, select the temperature that provides the best balance of reaction rate and purity. Further optimization around this temperature can be performed if necessary.

Recommended Starting Temperatures for Different Nucleophiles

The following table provides suggested starting temperatures for various classes of nucleophiles. These are general recommendations and may require further optimization.

Nucleophile ClassRecommended Starting Temperature (°C)Notes
Aliphatic Amines 40 - 80Highly nucleophilic; may react at lower temperatures.
Anilines 80 - 120Less nucleophilic; often require higher temperatures.[4]
Thiols 25 - 60Excellent nucleophiles; reactions are often facile.[7]
Alkoxides 25 - 80Strong nucleophiles; use anhydrous conditions to prevent hydrolysis.

Visualizing the Reaction Mechanism

The SNAr reaction proceeds through a two-step addition-elimination mechanism.

SNAr_Mechanism Reactants 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Attack at C-Cl (Rate-determining step) Products Substituted Product + Cl⁻ Intermediate->Products Loss of Leaving Group (Chloride) Mechanism Reaction Mechanism

Caption: The addition-elimination mechanism of the SNAr reaction.

References

  • BenchChem. (2025).
  • Borlinghaus, N., et al. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.).
  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). WordPress.
  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (n.d.). Frontiers.
  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (n.d.).
  • HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines. (n.d.).
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.
  • Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Form
  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. (n.d.). Lejan Team.
  • Pyridazine Deriv
  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2020, April 13). PubMed.
  • SNAr troubleshooting. (2023, December 23). Reddit.
  • Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. (2024, February 2). PubMed.
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019, March 22). MDPI.
  • SNAr Reaction of Polyhalogenated Heterocycles. (n.d.). RCS Research Chemistry Services.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Nucleophilic substitution. (n.d.). Wikipedia.
  • Elnagdi, M. H., Al-Awadi, N. A., & Abdelhamid, I. A. (2020, November 18). Pyridazine and condensed pyridazine synthesis.
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.).
  • Conformational Shifts of Stacked Heteroaromatics: Vacuum vs. Water Studied by Machine Learning. (2021, March 25). Frontiers.
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. (2021, January 8). PubMed.

Sources

Troubleshooting

Best purification and recrystallization techniques for 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine

Welcome to the technical support center for 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (CAS No. 99366-83-3).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (CAS No. 99366-83-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the purification and recrystallization of this compound.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine.

Issue 1: Low or No Crystal Formation After Cooling

Q: I've dissolved my crude 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine in a hot solvent and allowed it to cool, but no crystals have formed, or the yield is very low. What should I do?

A: This is a common issue that typically points to one of two scenarios: either too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.

Causality and Solution Pathway:

  • Excess Solvent: The goal of recrystallization is to create a saturated solution at a high temperature, so that upon cooling, the solubility of your compound decreases and it crystallizes out.[1][2] If too much solvent is added, the solution will not be saturated even at low temperatures.

    • Solution: Gently heat the solution to evaporate some of the solvent. Continue to do so until you observe a slight turbidity or the formation of solid material on the sides of the flask. Then, add a small amount of fresh hot solvent to redissolve everything and allow it to cool again.

  • Supersaturation: Sometimes, a solution can cool below its saturation point without forming crystals. This is a metastable state, and crystallization needs to be induced.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2: Seed Crystals: If you have a small amount of pure 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine, add a single, tiny crystal to the cooled solution.[3] This "seed" will act as a template for other molecules to crystallize upon.

    • Solution 3: Extended Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.[3][4] Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Issue 2: Oily Residue Instead of Crystals

Q: My compound is "oiling out" and forming a liquid layer at the bottom of the flask instead of crystallizing. How can I fix this?

A: "Oiling out" occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the concentration of impurities is high, leading to a significant depression of the melting point.

Causality and Solution Pathway:

  • Melting Point Depression: The presence of impurities can lower the melting point of your compound to below the temperature of the solution.

    • Solution: Reheat the solution to dissolve the oil. Add a small amount of a less polar solvent in which your compound is less soluble (a "co-solvent" or "anti-solvent"). This will lower the overall solvating power of the solvent system and encourage crystallization at a higher temperature. Alternatively, try a lower-boiling point solvent for the recrystallization.

  • High Impurity Load: If the crude material is very impure, it can be difficult to crystallize directly.

    • Solution: Consider a preliminary purification step before recrystallization. Column chromatography is often a good choice for removing significant amounts of impurities. A simple "plug" of silica gel can sometimes be sufficient to remove highly polar or non-polar contaminants.

Issue 3: Colored Impurities Persist in Crystals

Q: My final crystals have a persistent yellow or brown tint. How can I obtain a colorless product?

A: Colored impurities are common in organic synthesis and can often be removed with activated carbon (charcoal).

Causality and Solution Pathway:

  • Adsorption of Impurities: Activated carbon has a high surface area and can adsorb large, colored, and often polar impurity molecules.[1]

    • Protocol:

      • Dissolve your crude product in the minimum amount of hot recrystallization solvent.

      • Allow the solution to cool slightly below its boiling point.

      • Add a small amount of activated carbon (typically 1-2% of the solute mass). Be cautious, as adding charcoal to a boiling solution can cause it to boil over violently.

      • Gently swirl the hot solution for a few minutes to allow the charcoal to adsorb the impurities.

      • Perform a hot filtration to remove the charcoal.[4] This must be done quickly to prevent your product from crystallizing prematurely in the filter funnel. It is advisable to pre-heat the funnel and receiving flask.

      • Allow the filtered, colorless solution to cool and crystallize as usual.

Issue 4: Poor Recovery of the Product

Q: I have successfully recrystallized my compound, but the final yield is very low. What are the likely causes?

A: Low recovery can result from several factors, including using an inappropriate solvent, premature crystallization during filtration, or washing the final crystals with the wrong solvent.

Causality and Solution Pathway:

  • Sub-optimal Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[1][2] If the compound has significant solubility in the cold solvent, a large portion will remain in the mother liquor.

    • Solution: Refer to the solvent selection guide in the FAQ section. You may need to experiment with different solvents or solvent mixtures to find the optimal system.

  • Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration (e.g., after charcoal treatment), it will be lost.

    • Solution: Use a stemless or short-stemmed funnel to prevent clogging. Ensure the filtration apparatus and the receiving flask are hot. You can pre-heat them in an oven or by rinsing with hot solvent.

  • Washing with a "Good" Solvent: Washing the filtered crystals with the same solvent used for recrystallization can redissolve some of your product.

    • Solution: Wash the crystals with a small amount of ice-cold recrystallization solvent.[4] This will wash away any residual mother liquor without dissolving a significant amount of the product. Alternatively, use a solvent in which your compound is known to be very poorly soluble, but in which the impurities are soluble.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine that I should be aware of for purification?

A: Understanding the properties of the molecule is crucial for designing an effective purification strategy.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₆H₄ClF₃N₂O-
Molecular Weight 212.56 g/mol -
Appearance SolidRecrystallization is a suitable purification method.
Polarity Moderately polarThe pyridazine ring is polar due to the two nitrogen atoms.[5][6] The trifluoroethoxy group adds some lipophilicity, while the chloro group is electron-withdrawing. This suggests solubility in moderately polar organic solvents.
Boiling Point ~268.6 °C at 760 mmHgThe high boiling point means the compound is not volatile under standard lab conditions.
Storage Recommended refrigerated[7] or at -20°C, sealed and away from moisture.Suggests potential for slow degradation at room temperature or sensitivity to water.

Q2: What are the best solvents for recrystallizing 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine?

A: The ideal solvent is one that dissolves the compound sparingly at room temperature but readily at its boiling point.[1] Given the moderately polar nature of the target molecule, here are some recommended starting points:

Solvent SystemRationale
Isopropanol A moderately polar protic solvent. Often a good starting point for compounds of this nature.
Ethanol/Water A mixed-solvent system.[1] Dissolve the compound in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then allow to cool.
Toluene A non-polar aromatic solvent. May be effective if the crude product contains more polar impurities. Recrystallization of a similar compound, an α-Carboline, was successful in toluene.[8]
Ethyl Acetate/Heptane A common mixed-solvent system for moderately polar compounds. Dissolve in hot ethyl acetate and add heptane as the anti-solvent. Similar trifluoroethoxylated heterocycles have been purified via chromatography using an EtOAc/heptane system.[9]

Solvent Selection Workflow:

To experimentally determine the best solvent, use the following micro-scale method:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add a few drops of the solvent to be tested. If the compound dissolves immediately at room temperature, the solvent is too good and not suitable for recrystallization.

  • If it does not dissolve, gently heat the test tube. If the compound dissolves when hot, the solvent is a good candidate.

  • Allow the test tube to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

G start Start: Select a Test Solvent dissolves_cold Does compound dissolve in cold solvent? start->dissolves_cold dissolves_hot Does compound dissolve when heated? dissolves_cold->dissolves_hot No bad_solvent_too_good Bad Solvent (Too Soluble) dissolves_cold->bad_solvent_too_good Yes crystals_form Do crystals form upon cooling? dissolves_hot->crystals_form Yes bad_solvent_insoluble Bad Solvent (Insoluble) dissolves_hot->bad_solvent_insoluble No good_solvent Good Solvent Candidate crystals_form->good_solvent Yes bad_solvent_no_crystals Bad Solvent (Stays in Solution) crystals_form->bad_solvent_no_crystals No

Q3: What are the likely impurities I might encounter?

A: Impurities will largely depend on the synthetic route used to prepare the compound. Common syntheses of pyridazines involve the condensation of 1,4-dicarbonyl compounds with hydrazine.[5][10] The trifluoroethoxy group is likely introduced via nucleophilic substitution of a chloro-precursor with 2,2,2-trifluoroethanol.

Potential impurities could include:

  • Starting materials: Unreacted 3,6-dichloropyridazine or other precursors.

  • Byproducts of the etherification: Salts (e.g., KCl if using potassium tert-butoxide as a base).

  • Byproducts of pyridazine synthesis: Isomers or incompletely cyclized products.

  • Solvents: Residual solvents from the reaction or previous workup steps.

Q4: What is the general, step-by-step protocol for recrystallization?

A: Here is a standard protocol for the recrystallization of an organic solid.[11]

Experimental Protocol: General Recrystallization

  • Dissolution: Place the crude 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate.[4] Swirl the flask to aid dissolution. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to near boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[4]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator under vacuum.

Section 3: References

  • Wikipedia. Pyridazine. [Link]

  • International Journal of Creative Research Thoughts. A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. [Link]

  • MDPI. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]

  • PMC. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

  • ACS Publications. 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. [Link]

  • University of Babylon. Recrystallization. [Link]

  • NextSDS. 3-chloro-6-(2-methoxyethoxy)pyridazine — Chemical Substance Information. [Link]

  • Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • PMC. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. [Link]

  • Journal of the Korean Chemical Society. NOTE Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. [Link]

  • YouTube. Recrystallization. [Link]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • ResearchGate. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • ResearchGate. RECRYSTALLIZATION. [Link]

  • YouTube. Recrystallization. [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

  • YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

Sources

Optimization

Technical Support Center: Strategies for Preventing Hydrolysis of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine

Prepared by the Senior Application Scientist Team Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and proto...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and protocols to address a common challenge: the unwanted hydrolysis of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine during aqueous workup procedures. Our goal is to provide you with the scientific rationale and practical steps to maximize your yield and purity.

Part 1: Understanding the Core Challenge: Why is Hydrolysis a Problem?

The structure of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine contains a highly activated aromatic ring. The two adjacent nitrogen atoms in the pyridazine ring act as strong electron-withdrawing groups, making the carbon atoms, particularly the one bonded to the chlorine, highly electron-deficient.[1][2] This electronic arrangement makes the molecule exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[3][4][5]

During an aqueous workup, water (H₂O) or, more potently, hydroxide ions (OH⁻) from basic solutions, can act as nucleophiles. They attack the electron-poor carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of the corresponding pyridazinone byproduct. This side reaction consumes your starting material and introduces a polar impurity that can complicate purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: I observed a new, more polar spot on my TLC plate after a basic wash. What is it?

This is the classic sign of hydrolysis. The newly formed compound is likely 6-(2,2,2-trifluoroethoxy)pyridazin-3(2H)-one. The hydroxyl group of the pyridazinone makes it significantly more polar than the parent chloro-compound, causing it to have a lower Rf value on normal-phase silica gel.

Q2: What is the primary mechanism driving this hydrolysis?

The hydrolysis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][6] This is a two-step process:

  • Addition: The nucleophile (H₂O or OH⁻) attacks the carbon atom attached to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4][5]

  • Elimination: The aromaticity is restored as the chloride ion is expelled as a leaving group.

The presence of strong electron-withdrawing groups is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby accelerating the reaction.[3]

Q3: Which factors have the greatest impact on the rate of hydrolysis?

  • pH: This is the most critical factor. The rate of hydrolysis increases dramatically with rising pH because the hydroxide ion (OH⁻) is a much stronger and more reactive nucleophile than neutral water.[7][8] Studies on similar chlorinated heterocyclic compounds confirm they are most stable in acidic to neutral conditions and degrade rapidly under alkaline conditions.[7][8][9]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Performing aqueous workups at reduced temperatures is a highly effective preventative measure.

  • Contact Time: The longer the compound is in contact with the aqueous phase, the more opportunity there is for hydrolysis to occur. Swift and efficient workup procedures are essential.

Part 3: Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific experimental observations and provides actionable solutions.

Problem / Observation Probable Cause Recommended Solutions & Scientific Rationale
High levels of hydrolysis (>10%) after quenching with NaHCO₃ or Na₂CO₃. Base-Catalyzed Hydrolysis. Even weak bases like sodium bicarbonate create a sufficiently high concentration of hydroxide ions to accelerate the SNAr reaction significantly.1. Use a Non-Basic Quench: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or simply with cold water or brine.2. Temperature Control: Perform the entire workup and extraction process in an ice-water bath (0-5 °C).3. Minimize Contact Time: Do not let the biphasic mixture stir for extended periods. Proceed immediately to extraction after quenching.
Low but noticeable levels of hydrolysis (1-5%) even after a neutral water wash. "Uncatalyzed" Hydrolysis. The pyridazine ring is sufficiently activated that even neutral water can act as a nucleophile, especially at room temperature or during a slow workup.1. Use Brine for Washes: Wash the organic layer with saturated sodium chloride solution (brine) instead of deionized water. The high ionic strength of brine reduces the activity of water, thereby slowing the hydrolysis rate.2. Pre-cool All Solutions: Ensure the organic extract and all aqueous solutions (water, brine) are chilled to 0-5 °C before mixing.3. Rapid Phase Separation: Use a sufficient volume of organic solvent to ensure a clean and fast separation from the aqueous layer.
Poor recovery and emulsion formation during extraction. Product Polarity. The molecule has some polarity, which can lead to partial solubility in the aqueous phase, especially if polar aprotic solvents like DMF or NMP are carried into the workup.[10][11] This increases contact time with water and promotes hydrolysis.1. "Salting Out": Add solid sodium chloride to the aqueous layer until saturation to decrease the solubility of the organic product in the aqueous phase.[12]2. Change Extraction Solvent: Switch to a more polar, water-immiscible organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to ensure complete recovery.3. Back-Extraction: After the initial separation, re-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.
Part 4: Visualization of Key Processes
Mechanism of Base-Catalyzed Hydrolysis

The diagram below illustrates the SNAr mechanism responsible for the hydrolysis of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine.

Caption: SNAr mechanism for hydrolysis.

Decision Workflow for Workup Strategy

This flowchart provides a logical path to selecting the appropriate workup procedure to minimize hydrolysis.

Workup_Workflow Figure 2: Workup Decision Workflow start Reaction Complete check_base Is a basic quench required (e.g., for acid)? start->check_base cold_brine Use cold brine or cold water wash only check_base->cold_brine No mild_base Use weak base (e.g., NH4Cl) at 0-5 °C. Work up FAST. check_base->mild_base Yes extract Extract with appropriate organic solvent at 0-5 °C cold_brine->extract mild_base->extract check_emulsion Emulsion or poor recovery observed? extract->check_emulsion dry_concentrate Dry (Na₂SO₄), filter, and concentrate check_emulsion->dry_concentrate No salt_out Add solid NaCl to aqueous layer. Re-extract multiple times. check_emulsion->salt_out Yes alt_workup Consider Alternative Workup (See Part 5) check_emulsion->alt_workup Persistent Issue salt_out->extract

Caption: Decision workflow for workup.

Part 5: Advanced Protocols & Alternative Workflows

When standard aqueous workups remain problematic, these alternative procedures can be employed to circumvent hydrolysis.

Protocol 1: Anhydrous or "Semi-Dry" Workup

This method is ideal for reactions in ethereal solvents (e.g., THF, Et₂O) where the byproducts are salts.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: If quenching a reactive species (e.g., an organometallic reagent), add a solid quencher like finely powdered ammonium chloride (NH₄Cl) portion-wise with vigorous stirring. For other cases, proceed to the next step.

  • Filtration: Dilute the slurry with a non-polar solvent like ethyl acetate or MTBE. Filter the mixture through a pad of Celite® or diatomaceous earth to remove precipitated salts.

  • Washing: Wash the filter cake with additional solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can then be purified by chromatography.

Protocol 2: Solid-Phase Extraction (SPE) Workup

SPE can rapidly separate the desired product from salts and polar starting materials without a liquid-liquid extraction.

  • Solvent Removal: If the reaction was run in a high-boiling solvent (e.g., DMF, DMSO), first dilute the mixture with a suitable organic solvent (like toluene) and concentrate under high vacuum to azeotropically remove as much of the reaction solvent as possible.

  • Loading: Dissolve the crude residue in a minimal amount of a strong solvent (e.g., DCM or Ethyl Acetate).

  • Cartridge Selection: Load the solution onto a pre-conditioned silica gel or reversed-phase (C18) SPE cartridge. The choice depends on the polarity of your product versus the impurities. For this product, a silica cartridge is often suitable.

  • Elution:

    • Wash the cartridge with a non-polar solvent (e.g., hexanes) to elute non-polar impurities.

    • Elute the desired product with a solvent of intermediate polarity (e.g., a mixture of hexanes and ethyl acetate).

    • Polar impurities, including salts and the hydrolyzed byproduct, will remain on the cartridge.

  • Concentration: Concentrate the product-containing fractions to yield purified material.

References
  • Jan Bergman, John Sandros. Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Hui, L. H., et al. (2010). HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH. Sains Malaysiana. [Link]

  • Deeming, A. C., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2021). 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Arienzo, M., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Link]

  • Prat, D., et al. (2016). Sustainable innovation in pharma: the role of green chemistry. Green Chemistry. [Link]

  • ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?. ResearchGate. [Link]

  • Heinisch, G., & Matuszczak, B. (2004). Product Class 8: Pyridazines. Science of Synthesis. [Link]

  • Bhamare, V. K., et al. (2019). Effects of Soil pH on the Biodegradation of Chlorpyrifos and Isolation of a Chlorpyrifos-Degrading Bacterium. Applied and Environmental Microbiology. [Link]

  • ResearchGate. (2015). (PDF) Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH. ResearchGate. [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine functionalization

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with 3-Chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (CAS: 99366-83-3).

This building block presents a unique dichotomy in drug development. The highly electron-withdrawing 2,2,2-trifluoroethoxy group activates the ring electronically but introduces significant steric bulk. This creates specific bottlenecks: catalyst poisoning via nitrogen chelation, sluggish transmetalation during cross-coupling, and severe steric clashes during C-H functionalization at adjacent positions.

Below is our in-depth troubleshooting guide, structured to explain the causality behind these failures and provide self-validating protocols to overcome them.

Part 1: Diagnostic Workflows

Before altering your reaction conditions, use the logic trees below to diagnose the specific mode of failure in your functionalization attempts.

G Start Low Yield in C3 Cross-Coupling Check Analyze Crude Reaction by LC-MS Start->Check Unreacted High Unreacted Starting Material (Stalled Transmetalation) Check->Unreacted Dehal Dehalogenation (C3-H) Observed (Slow Reductive Elimination) Check->Dehal SNAr Loss of -OCH2CF3 Mass (Background SNAr) Check->SNAr Sol1 Switch to XPhos Pd G3 (Forces N-Chelation Break) Unreacted->Sol1 Sol2 Increase Nucleophilicity of Boronate (Add water, change to K3PO4) Dehal->Sol2 Sol3 Lower Temp to 60°C & Use Non-Nucleophilic Base SNAr->Sol3

Fig 1: Diagnostic logic tree for troubleshooting C3 cross-coupling bottlenecks.

G SM 3-Chloro-6-(trifluoroethoxy) pyridazine Suzuki Pd-Catalyzed Suzuki (K3PO4, THF/H2O, 60°C) SM->Suzuki Chemoselective C-Cl Cleavage Int 3-Aryl-6-(trifluoroethoxy) pyridazine Suzuki->Int SNAr Nucleophilic Attack (1° Amine, 100°C) Int->SNAr Latent Electrophile Activation Prod 3-Aryl-6-amino pyridazine SNAr->Prod

Fig 2: Sequential chemoselective functionalization leveraging the latent electrophile.

Part 2: Troubleshooting FAQs

Q1: My Suzuki-Miyaura cross-coupling at the C3-chloro position is stalling at 20% conversion. Why is this happening, and how does the 6-(2,2,2-trifluoroethoxy) group contribute to this? Causality: The electron-withdrawing nature of the 6-trifluoroethoxy group actually accelerates the initial oxidative addition of Pd(0) into the C3-Cl bond. However, cyclic voltammetry studies on chloropyridazines indicate that the resulting Pd(II) complex is rapidly stabilized by the adjacent pyridazine nitrogens acting as co-ligands[1]. This chelation, combined with the overall steric bulk of the molecule when coupling with hindered boronic acids, creates a massive kinetic bottleneck at the transmetalation step. Solution: You must use a highly sterically demanding, electron-rich biarylphosphine ligand (e.g., XPhos or BrettPhos). The sheer steric bulk of XPhos prevents the pyridazine nitrogens from effectively chelating the palladium center, forcing the catalytic cycle forward. Alternatively, modern Ni-catalyzed electroreductive cross-coupling has proven highly effective for 6-alkoxychloropyridazines, bypassing traditional transmetalation entirely[2].

Q2: I am observing the displacement of the 2,2,2-trifluoroethoxy group instead of my desired C3 functionalization. How do I prevent this? Causality: While the 2,2,2-trifluoroethoxy group is generally stable to mild aqueous Suzuki conditions, it acts as a "latent electrophile"[3]. Under harsh basic conditions (e.g., NaOH, NaOtBu) or in the presence of strong nucleophiles at elevated temperatures, the -OCH2CF3 group becomes an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). Solution: To maintain the integrity of the -OCH2CF3 group during C3 cross-coupling, strictly utilize non-nucleophilic, mild bases such as K3PO4 or Cs2CO3, and keep reaction temperatures at or below 60 °C.

Q3: I want to perform a C-H borylation on the pyridazine ring. How do I control regioselectivity between the C4 and C5 positions? Causality: Iridium-catalyzed C-H borylation (e.g., using [Ir(OMe)(cod)]2 and dtbpy) is exquisitely sensitive to steric hindrance. The 2,2,2-trifluoroethoxy group at C6 is significantly bulkier than the chlorine atom at C3. Solution: The reaction will inherently favor borylation at the C4 position (adjacent to the smaller chlorine) to avoid the severe steric clash with the C6-trifluoroethoxy group. Do not attempt to force C5 borylation using temperature; it will only lead to protodehalogenation of the C3-Cl bond.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst selection, steric relief, and reaction yield for the C3-arylation of 3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine with 2-methylphenylboronic acid.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4 (5 mol%)Na2CO3Dioxane/H2O90< 15%Reaction stalls; severe Pd-poisoning via pyridazine N-chelation.
Pd(OAc)2 / SPhosK3PO4Toluene/H2O10045%Moderate steric relief; significant loss of -OCH2CF3 via SNAr due to high heat.
XPhos Pd G3 (2 mol%) K3PO4 THF/H2O 60 > 92% Optimal. Bulk of XPhos breaks N-chelation; mild temp preserves -OCH2CF3[3].
NiBr2·glyme / dtbbpyEt3NDMF (e-chem)2586%Electroreductive pathway bypasses transmetalation bottlenecks[2].

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol for the Sterically Hindered Suzuki-Miyaura Coupling at C3 is designed as a self-validating system. You must confirm each analytical checkpoint before proceeding.

Reagents:

  • 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (1.0 equiv, 1.0 mmol)

  • 2-Methylphenylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • K3PO4 (aq, 0.5 M) (3.0 equiv)

  • THF (Degassed, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyridazine starting material, boronic acid, and XPhos Pd G3.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times. Causality: XPhos Pd G3 is stable in air, but the active Pd(0) species generated in situ is highly susceptible to oxidation, which will immediately halt the catalytic cycle.

  • Initiation: Add degassed THF, followed by the aqueous K3PO4 solution via syringe. Heat the biphasic mixture to 60 °C.

    • Validation Checkpoint 1 (Visual): Within 5 minutes, the solution should transition from a pale yellow to a deep red/brown. This confirms the successful deprotonation of the G3 precatalyst and the release of the active L-Pd(0) species. If the solution remains yellow, your base is inactive or your solvent is wet.

  • Reaction Monitoring: Stir vigorously at 60 °C for 2 hours.

    • Validation Checkpoint 2 (LC-MS): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the product mass [M+H]+ . Crucially, scan for [M+H−99]+ ; if this mass is present, the 2,2,2-trifluoroethoxy group is being cleaved via SNAr. If cleavage is detected, immediately cool the reaction to 45 °C.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Isolation & Final Validation: Purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

    • Validation Checkpoint 3 (19F NMR): Dissolve the purified product in CDCl3. Run a 19F NMR. You must observe a distinct triplet at approximately -74 ppm ( J≈8.5 Hz). This definitively proves the steric integrity and retention of the 2,2,2-trifluoroethoxy group.

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine vs 3,6-dichloropyridazine

Comparative Reactivity Guide: 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine vs. 3,6-Dichloropyridazine in Drug Development Executive Summary & Strategic Context Pyridazines are privileged scaffolds in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine vs. 3,6-Dichloropyridazine in Drug Development

Executive Summary & Strategic Context

Pyridazines are privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for phenyl and heteroaryl rings to favorably modulate aqueous solubility, lipophilicity, and target binding. When functionalizing the pyridazine core, the choice of the starting electrophile dictates the entire synthetic trajectory. This guide objectively compares two prominent building blocks: the classical bis-electrophile 3,6-dichloropyridazine (3,6-DCP) and the pre-functionalized mono-electrophile 3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine (CTFEP) .

Mechanistic Reactivity: S_NAr Dynamics

3,6-Dichloropyridazine (3,6-DCP) 3,6-DCP is a highly reactive, symmetrical diazine. Both the C3 and C6 positions are strongly activated for Nucleophilic Aromatic Substitution (S_NAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms and the inductive effect of the two chlorine atoms. The first S_NAr reaction (e.g., with an amine) is exceptionally rapid. However, the resulting mono-adduct is electronically deactivated compared to the starting material because the newly introduced nucleophile donates electron density into the ring via resonance. Despite this deactivation, consecutive S_NAr reactions can still occur under forcing conditions or with excess nucleophile, leading to bis-adducts that complicate purification[1].

3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (CTFEP) CTFEP is an unsymmetrical mono-electrophile. The 2,2,2-trifluoroethoxy group fundamentally alters the electronic landscape of the pyridazine ring. While a standard alkoxy group would strongly deactivate the ring towards S_NAr via resonance donation from the oxygen lone pairs, the strongly electron-withdrawing trifluoromethyl (-CF3) group exerts a powerful inductive pull. This dampens the oxygen's resonance donation, maintaining sufficient electrophilicity at the C3 position for a controlled S_NAr displacement of the chlorine atom. Crucially, because the trifluoroethoxy group is chemically inert under standard nucleophilic conditions, CTFEP acts as a terminal electrophile, completely eliminating the risk of over-substitution.

Reactivity DCP 3,6-Dichloropyridazine (Bis-electrophile) Mono1 Mono-S_NAr Adduct (Activated C-Cl) DCP->Mono1 Fast S_NAr (Kinetic Control) CTFEP CTFEP (Mono-electrophile) Mono2 Target Adduct (Stable) CTFEP->Mono2 Controlled S_NAr (High Selectivity) Nuc Nucleophile (1.0 equiv) Nuc->DCP Nuc->CTFEP Bis Bis-S_NAr Adduct (Impurity) Mono1->Bis Competing S_NAr (Excess Nuc/Heat)

S_NAr Pathways: 3,6-DCP risks bis-substitution; CTFEP guarantees selective mono-adduct formation.

Quantitative Data & Physicochemical Profiling

To objectively evaluate these building blocks, we must look at their performance in standard coupling reactions and their impact on the final molecule's physicochemical properties.

Property / Parameter3,6-Dichloropyridazine (3,6-DCP)3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (CTFEP)
CAS Number 141-30-099366-83-3[2]
Molecular Weight 148.98 g/mol 212.56 g/mol [2]
S_NAr Reactivity (1st Sub) Very High (Often requires cooling to 0 °C)Moderate to High (Room temp to 60 °C)
Selectivity (Mono vs Bis) Requires strict stoichiometric control[3]Absolute (Trifluoroethoxy is non-displaceable)
Lipophilicity Contribution Low (Cl is relatively polarizable)High (CF3 group significantly increases lipophilicity)
Metabolic Stability Moderate (Cl can be displaced by glutathione)High (Trifluoroethoxy blocks metabolic oxidation)
Downstream Versatility High (Remaining Cl allows Suzuki/Buchwald)[4]Low (Terminal group; acts as a final pharmacophore)

Experimental Methodologies: Self-Validating S_NAr Protocols

The following protocols demonstrate the causality behind the reaction conditions. For 3,6-DCP, temperature and stoichiometry are the critical control variables to prevent bis-substitution. For CTFEP, the focus is on achieving full conversion using mild heating.

Protocol A: Controlled Mono-Amination of 3,6-Dichloropyridazine Objective: Synthesize a 3-amino-6-chloropyridazine derivative while suppressing bis-adduct formation.

  • Preparation: Dissolve 3,6-dichloropyridazine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere. Causality: DCM is a non-polar aprotic solvent that moderates the nucleophilicity of the amine compared to polar aprotic solvents like DMF, slowing the reaction enough to control selectivity.

  • Cooling: Cool the reaction vessel to 0 °C using an ice bath. Causality: Lowering the thermal energy restricts the reaction to the kinetically favored first substitution.

  • Nucleophile Addition: Add the secondary amine (1.05 equiv) dropwise over 15 minutes, followed by N,N-diisopropylethylamine (DIPEA, 1.2 equiv). Causality: Strict stoichiometric control of the amine prevents the second substitution. DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing protonation and deactivation of the incoming amine.

  • Monitoring & Self-Validation: Stir at 0 °C for 2 hours. Monitor via LC-MS. Validation Check: The reaction is successful when the MS shows the M+H peak for the mono-adduct with a distinct 3:1 isotopic pattern (indicating one chlorine atom remains), and no peak corresponding to the bis-adduct mass.

  • Quench & Isolation: Immediately quench with saturated aqueous NaHCO3 to halt any further reaction[5]. Extract with DCM, dry over MgSO4, and purify via flash chromatography.

Protocol B: S_NAr Amination of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine Objective: Synthesize a functionalized trifluoroethoxy pyridazine with high yield and zero over-substitution.

  • Preparation: Dissolve CTFEP (1.0 equiv, 10 mmol) in N,N-dimethylformamide (DMF, 0.2 M). Causality: DMF is a polar aprotic solvent that accelerates S_NAr reactions by solvating cations and leaving the nucleophile highly reactive. This compensates for the slightly reduced electrophilicity of CTFEP.

  • Nucleophile Addition: Add the secondary amine (1.2 equiv) and potassium carbonate (K2CO3, 2.0 equiv) at room temperature. Causality: A slight excess of amine ensures full conversion. Inorganic bases like K2CO3 are highly effective in DMF for driving the reaction to completion.

  • Heating: Elevate the temperature to 60 °C and stir for 4–6 hours. Causality: The resonance donation from the oxygen atom of the trifluoroethoxy group slightly deactivates the ring, necessitating mild thermal activation to achieve complete displacement of the chlorine.

  • Workup & Self-Validation: Cool to room temperature and dilute with water. Validation Check: Because the trifluoroethoxy group is inert, no bis-adduct can form. The purity of the precipitating product (or the organic extract) typically exceeds 95% without rigorous chromatographic separation, validating the absolute selectivity of the CTFEP building block.

Strategic Application in Medicinal Chemistry

In drug discovery, the transition from a hit to a lead compound often involves optimizing metabolic stability and target affinity. 3,6-DCP is an excellent early-stage scaffold because it allows for rapid, divergent synthesis. By displacing the first chlorine via S_NAr and the second via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), researchers can quickly scan chemical space[6].

However, aryl chlorides are sometimes flagged as structural alerts due to potential reactivity with biological nucleophiles (e.g., glutathione) leading to toxicity. Replacing the second chlorine with a 2,2,2-trifluoroethoxy group (as in CTFEP) provides a distinct advantage. The fluorinated alkoxy group acts as a stable, lipophilic bioisostere that enhances cell permeability while resisting cytochrome P450-mediated oxidative metabolism. Therefore, CTFEP is typically deployed during the lead optimization phase when the trifluoroethoxy moiety is explicitly desired in the final clinical candidate.

References

  • Sigma-Aldrich. "3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine CAS 99366-83-3". 2

  • ChemInform. Matsumoto, K. et al. "Selectivity in Consecutive SNAr-Dequaternization Reactions of Chlorodiazines with Tertiary Amines." (Aug 21, 2010). 1

  • ACS Publications. "Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine" (Discussing 3,6-dichloropyridazine reactivity). 3

  • Ludwig-Maximilians-University Munich. "Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks". 5

  • PubMed. Salives, R. et al. "Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones". (May 15, 2005).4

  • ResearchGate. "Chemical Studies on 3,6-Dichloropyridazine (Part 2)". 6

Sources

Comparative

HPLC Method Validation for Assessing Purity of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine: A Comparative Guide

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical intermediate characterization is achieving baseline resolution for highly polar, halogenated aromatics. 3-Chloro-6-(2,2,2-trifluo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical intermediate characterization is achieving baseline resolution for highly polar, halogenated aromatics. 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (CAS 99366-83-3) is a prime example of such a compound . Featuring both a chlorine atom and a trifluoroethoxy group attached to an electron-deficient pyridazine ring, this molecule demands a nuanced chromatographic approach.

This guide objectively compares the performance of standard C18 stationary phases against Pentafluorophenyl (PFP) columns for the purity assessment of this compound. Furthermore, it provides a comprehensive, self-validating experimental protocol grounded in the latest 11.

The Mechanistic Challenge: C18 vs. PFP Selectivity

When assessing the purity of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine, the primary goal is to resolve the active pharmaceutical ingredient (API) intermediate from closely related synthetic impurities (e.g., 3,6-dichloropyridazine starting material, positional isomers, and hydrolysis degradation products).

Why Standard C18 Falls Short

Standard alkyl-bonded phases (C18) rely almost exclusively on dispersive (hydrophobic) interactions. Because fluorinated compounds often exhibit lower lipophilicity than their non-fluorinated analogs, C18 columns frequently fail to provide sufficient retention or selectivity for highly polar, halogenated molecules, resulting in co-elution of critical impurity pairs [[2]]().

The PFP AdvantagePentafluorophenyl (PFP) stationary phases introduce orthogonal selectivity mechanisms. By combining a fluorinated aromatic ring with a silica support, PFP columns offer multiple modes of interaction: π−π stacking with the pyridazine ring, strong dipole-dipole interactions with the trifluoroethoxy group, and enhanced shape selectivity for rigid isomers [1.8]. This multi-modal retention mechanism is critical for resolving fluorinated compounds from non-fluorinated impurities [1.5].

SelectivityMechanisms Analyte 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (Halogenated Aromatic) C18 Standard C18 Column Analyte->C18 PFP Pentafluorophenyl (PFP) Column Analyte->PFP Hydro Hydrophobic Interactions Only C18->Hydro Multi Multiple Interactions: 1. Hydrophobic 2. Pi-Pi Stacking 3. Dipole-Dipole (F-F) 4. Shape Selectivity PFP->Multi Res1 Poor Resolution from Fluorinated Impurities Hydro->Res1 Res2 Excellent Baseline Resolution (Rs > 2.0) Multi->Res2

Caption: Figure 1: Selectivity mechanisms of C18 vs. PFP columns for fluorinated aromatics.

Quantitative Data Presentation: C18 vs. PFP Performance

To objectively compare the columns, a standard mixture containing 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine and its primary synthetic impurity (3,6-dichloropyridazine) was injected onto both columns under identical gradient conditions (Water/Acetonitrile with 0.1% TFA).

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 Column (150 x 4.6 mm, 3µm)PFP Column (150 x 4.6 mm, 3µm)Causality / Scientific Rationale
Retention Time (Main Peak) 4.2 min6.8 minPFP provides stronger dipole-dipole retention for the trifluoroethoxy group.
Resolution ( Rs​ ) 1.1 (Co-elution)3.4 (Baseline) π−π stacking on PFP differentiates the electron densities of the two pyridazine rings.
Tailing Factor ( Tf​ ) 1.61.1PFP phases shield residual silanols better for basic/polar nitrogen-containing rings.
Theoretical Plates ( N ) 8,50014,200Improved mass transfer kinetics due to specific surface interactions on the PFP phase.

Experimental Protocol: ICH Q2(R2) Method Validation

To ensure the trustworthiness of the analytical data, the method must be validated according to the1 [[1]](). Every protocol described below is designed as a self-validating system , incorporating internal checks to guarantee data integrity.

Step 1: The Self-Validating Mechanism — System Suitability Testing (SST)

Before any validation parameter is assessed, the instrument must prove it is fit-for-purpose.

  • Prepare an SST solution containing 1.0 mg/mL of the main analyte and 0.1% of 3,6-dichloropyridazine.

  • Inject the SST solution 5 times.

  • Acceptance Criteria: Resolution ( Rs​ ) > 2.0; Tailing Factor ( Tf​ ) < 1.5; Peak Area RSD < 1.0%. If these criteria are not met, the run aborts automatically.

Step 2: Specificity (Forced Degradation)

Specificity ensures the method can accurately measure the analyte without interference from degradation products or impurities.

  • Expose the API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and thermal stress (60°C for 48 hours).

  • Neutralize the samples and inject them via the PFP gradient method.

  • Evaluation: Use Photodiode Array (PDA) peak purity analysis. The peak purity angle must be less than the peak purity threshold for the main peak across all stressed conditions.

Step 3: Linearity and Range
  • Prepare a stock solution of the analyte.

  • Dilute to create 7 concentration levels ranging from the Reporting Level (typically 0.05% of target concentration) up to 120% of the nominal assay concentration (1.2 mg/mL).

  • Inject each level in triplicate.

  • Evaluation: Plot peak area versus concentration. Calculate the regression line using the method of least squares. The correlation coefficient ( R2 ) must be ≥0.999 .

Step 4: Accuracy (Spike Recovery)
  • Prepare sample matrices spiked with known quantities of the primary impurity at three levels: 50%, 100%, and 150% of the specification limit (e.g., 0.15% specification limit = spike at 0.075%, 0.15%, and 0.225%).

  • Prepare three replicates per level (9 determinations total).

  • Evaluation: Calculate the percentage recovery. Acceptance criteria: 95.0% – 105.0%.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Repeatability: Prepare 6 independent sample solutions at 100% of the test concentration. Inject each once. Calculate the RSD of the assay results (Must be ≤2.0% ).

  • Intermediate Precision: Have a second analyst prepare 6 new independent samples on a different day, using a different HPLC system. Calculate the combined RSD across all 12 samples (Must be ≤2.0% ).

Step 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Dilute the standard solution sequentially until the baseline noise can be accurately measured against the analyte peak.

  • Evaluation: LOD is established at a Signal-to-Noise (S/N) ratio of 3:1. LOQ is established at an S/N ratio of 10:1. Verify LOQ by injecting 6 replicates at the LOQ concentration and ensuring an RSD ≤5.0% .

ValidationWorkflow Start ICH Q2(R2) Method Validation 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine Spec Specificity (Peak Resolution > 1.5 & Purity Angle < Threshold) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 95-105%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec LOD LOD & LOQ (S/N Ratio 3:1 and 10:1) Prec->LOD Report Validation Report Ready for Routine Purity Assessment LOD->Report

Caption: Figure 2: ICH Q2(R2) validation workflow for HPLC purity assessment.

Summary of Validation Results (PFP Column)

The table below summarizes the expected validation outcomes when utilizing the optimized PFP methodology, demonstrating full compliance with ICH Q2(R2) mandates.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (PFP Column)Status
Specificity No interference at RT of analytePeak purity match > 99.9%; No co-elutionPass
Linearity R2≥0.999 R2=0.9998 (Range: 0.05% to 120%)Pass
Accuracy 95.0% - 105.0% Recovery99.2% - 101.4% (across all spike levels)Pass
Repeatability RSD ≤2.0% RSD = 0.6% ( n=6 )Pass
Intermediate Precision RSD ≤2.0% RSD = 0.8% ( n=12 , 2 analysts)Pass
LOD / LOQ S/N 3 (LOD) and 10 (LOQ)LOD = 0.015 µg/mL; LOQ = 0.05 µg/mLPass

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation. 1

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation.

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.2

  • NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. Chromatography Today. 3

  • CAS 99366-83-3 | 3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine. Sigma-Aldrich.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (CAS No. 99366-83-3).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine (CAS No. 99366-83-3). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document outlines the necessary procedures to manage waste containing this compound, ensuring the safety of personnel and the protection of our environment.

Understanding the Compound: Hazard Profile and Rationale for Caution

Anticipated Hazards: Based on analogous compounds, 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine is anticipated to be:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1][2]

  • A cause of skin irritation. [1][3]

  • A cause of serious eye irritation. [1][3]

  • Potentially causing respiratory irritation. [2][4]

The trifluoroethoxy group places this compound in the broad category of per- and polyfluoroalkyl substances (PFAS), which are noted for their environmental persistence.[5][6] The carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds resistant to natural degradation.[5][7] The chlorinated pyridazine core is a common scaffold in bioactive molecules and its halogenated nature requires careful handling and disposal.[8][9][10]

Due to these properties, uncontrolled release into the environment must be avoided. The disposal procedures outlined below are designed to mitigate these risks through containment, proper handling, and destruction.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine in any context, including waste consolidation, ensure the following PPE is worn:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.[11]
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and airborne particles causing serious eye irritation.[3][11]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[3][11] If significant aerosolization or dust is expected, a NIOSH-approved respirator may be necessary.[12]To prevent inhalation of harmful vapors or dust.

Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[13]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste at the source is critical for safe and compliant disposal.

Step 1: Designate a Waste Container

  • Use a clearly labeled, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is recommended.

  • The container should be labeled "Halogenated Organic Waste" and should specifically list "3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine".

Step 2: Waste Collection

  • Solid Waste: Collect any solid residues, contaminated weighing papers, or disposable labware directly into the designated waste container.

  • Liquid Waste: Solutions containing 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine should be collected in a designated halogenated liquid waste container. Do not mix with non-halogenated waste streams.[14][15]

  • Contaminated Materials: Any items that have come into contact with the compound, such as pipette tips, gloves, and absorbent pads, should be considered contaminated and disposed of in the solid waste container.

Step 3: Container Management

  • Keep the waste container securely sealed when not in use.[13]

  • Store the waste container in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Do not overfill the container. Leave adequate headspace to allow for expansion of contents.

Spill Management: Immediate Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For Small Spills:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Evacuate if Necessary: If the spill is in a poorly ventilated area or if you feel unwell, evacuate the area.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the PPE outlined in Section 2.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into the designated halogenated waste container.[13]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the Incident: Follow your institution's protocols for reporting chemical spills.

For Large Spills:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team or environmental health and safety (EHS) department.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Pathway: The Final Step

The recommended disposal method for 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine, as with many halogenated and fluorinated organic compounds, is high-temperature incineration.[5][16]

Why Incineration?

  • The high temperatures and long residence times in a hazardous waste incinerator are necessary to break the strong carbon-fluorine and carbon-chlorine bonds.[5]

  • Incineration facilities are equipped with scrubbers and other air pollution control devices to neutralize acidic gases (such as HCl and HF) that are formed during combustion.

Disposal Procedure:

  • Ensure your halogenated waste container is properly labeled and sealed.

  • Contact your institution's EHS department to arrange for a hazardous waste pickup.

  • Provide the EHS department with a full inventory of the waste container's contents.

It is important to note that while PFAS compounds like this one are not currently listed as hazardous wastes under the federal Resource Conservation and Recovery Act (RCRA), regulations can change, and state and local rules may be more stringent.[17][18] Always consult with your EHS department to ensure full compliance.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine.

DisposalWorkflow start Waste Generation (Solid or Liquid containing the compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Waste ppe->segregate solid_waste Solid Waste Container segregate->solid_waste Solid liquid_waste Liquid Waste Container segregate->liquid_waste Liquid labeling Label Container Correctly 'Halogenated Organic Waste' solid_waste->labeling liquid_waste->labeling storage Store in Secondary Containment labeling->storage spill Spill Occurs? storage->spill small_spill Small Spill Procedure spill->small_spill Yes, Small large_spill Large Spill Procedure (Evacuate & Call EHS) spill->large_spill Yes, Large pickup Arrange for EHS Pickup spill->pickup No small_spill->storage large_spill->pickup incineration High-Temperature Incineration (Final Disposal) pickup->incineration

Caption: Decision workflow for handling and disposal of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine waste.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory.

References

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
  • NextSDS. 6-chloro-3-(2,2,2-trifluoroethyl)-[5][13][19]triazolo[4,3-b]pyridazine. Retrieved from

  • Apollo Scientific. 3-Chloro-6-hydrazinopyridazine Safety Data Sheet.
  • ECHEMI. 3-Chloro-6-(trifluoromethyl)pyridazine SDS.
  • Tokyo Chemical Industry. (2025). 3-Chloro-6-methylpyridazine Safety Data Sheet.
  • OxyChem. Chlorinated Organics Handbook.
  • Sigma-Aldrich. 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine.
  • BLDpharm. 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine.
  • American Chemical Society. (2018). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • King & Spalding. (2024). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal.
  • ThermoFisher Scientific. (2025). 3,6-Dichloro-4-methylpyridazine Safety Data Sheet.
  • ChemicalBook. 3-Chloro-6-methylpyridazine.
  • National Institutes of Health. 3-Chloro-6-phenylpyridazine. PubChem.
  • Fisher Scientific. (2023). 3-Chloro-6-methylpyridazine Safety Data Sheet.
  • Foley & Lardner LLP. (2024). EPA Proposes Regulating PFAS as "Hazardous Constituents" under RCRA.
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Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine
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